Disulergine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59032-40-5 |
|---|---|
Molecular Formula |
C17H24N4O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3/t12-,14+,16+/m0/s1 |
InChI Key |
VUEGYUOUAAVYAS-JGGQBBKZSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH 29-717 CH 29717 CH 29717 monohydrochloride N,N-dimethyl-N'-(6-methyl-ergoline-8a-yl)-sulfamide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Disulergine: An Inquiry into its Mechanism of Action on Dopamine Receptors
Despite a comprehensive search of the scientific literature, no specific information is available regarding the mechanism of action of Disulergine on dopamine receptors.
Extensive searches for quantitative data, including binding affinities (Ki values) and functional assay results (EC50, IC50, Emax), for this compound at any of the dopamine receptor subtypes (D1, D2, D3, D4, D5) yielded no results. Consequently, it is not possible to provide a summary of its quantitative pharmacology, detail specific experimental protocols used in its study, or create diagrams of its signaling pathways.
For researchers, scientists, and drug development professionals interested in the broader field of dopamine receptor pharmacology, a wealth of information exists on the characterization of other ligands. This includes detailed methodologies for various in vitro and in vivo assays, as well as extensive data on their interactions with dopamine receptor subtypes.
General Principles of Dopamine Receptor Signaling
Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The primary signaling mechanism for these receptors involves the activation of heterotrimeric G proteins, leading to downstream modulation of intracellular second messengers.
D1-like Receptor Signaling:
-
G Protein Coupling: Primarily couple to Gs/olf proteins.
-
Second Messenger Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and neuronal excitability.
D2-like Receptor Signaling:
-
G Protein Coupling: Primarily couple to Gi/o proteins.
-
Second Messenger Pathway: Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Other G protein-mediated effects: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
Beyond G protein-dependent signaling, dopamine receptors can also signal through G protein-independent pathways, most notably involving β-arrestins. Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades that are independent of G protein activation.
Standard Experimental Protocols in Dopamine Receptor Research
The following are common experimental methodologies used to characterize the interaction of ligands with dopamine receptors. While no specific data for this compound is available, these protocols represent the standard approach in the field.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for a specific receptor subtype.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell preparation containing the receptor. A competing unlabeled ligand (the compound of interest) is added at various concentrations. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) is calculated.
-
Typical Radioligands: [3H]-Spiperone, [3H]-Raclopride (for D2-like receptors); [3H]-SCH23390 (for D1-like receptors).
-
Data Output: IC50 (concentration of the competing ligand that displaces 50% of the radioligand), which is then converted to Ki using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following ligand binding, determining whether the ligand is an agonist, antagonist, or inverse agonist, and quantifying its potency and efficacy.
-
cAMP Assays:
-
Principle: Used to measure the modulation of adenylyl cyclase activity. For D1-like receptors, agonists will increase cAMP levels, while for D2-like receptors, agonists will inhibit forskolin-stimulated cAMP production.
-
Methodology: Typically performed in cell lines expressing the dopamine receptor subtype of interest. Cells are treated with the test compound, and intracellular cAMP levels are measured using techniques such as homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
Data Output: EC50 (potency) and Emax (efficacy) for agonists; IC50 for antagonists.
-
-
β-Arrestin Recruitment Assays:
-
Principle: These assays measure the recruitment of β-arrestin to the receptor upon agonist stimulation.
-
Methodology: Common methods include Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation assays (e.g., PathHunter). In a BRET assay, the receptor is tagged with a luminescent donor (e.g., Renilla luciferase) and β-arrestin with a fluorescent acceptor (e.g., YFP). Agonist-induced proximity of the two proteins results in energy transfer that can be measured.
-
Data Output: EC50 and Emax for agonist-induced β-arrestin recruitment.
-
Concluding Remarks
The absence of any published data on this compound's interaction with dopamine receptors precludes a detailed analysis of its mechanism of action within this target class. Researchers interested in this compound would need to undertake foundational studies, such as radioligand binding and functional assays, to establish its basic pharmacological profile at the five dopamine receptor subtypes. Such studies would be the necessary first step in elucidating its potential effects on dopaminergic signaling.
The Pharmacological Profile of Disulergine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulergine (developmental code name CH-29717) is a synthetic ergoline derivative recognized primarily for its potent dopamine agonist activity and profound inhibitory effects on prolactin secretion. As a metabolite of mesulergine, it represents the active therapeutic agent responsible for the dopaminergic effects observed with the parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate the replication and extension of these findings.
Introduction
This compound is an 8-alpha-amino-ergoline that emerged from research into compounds capable of modulating dopaminergic systems.[1] Though never marketed, its potent activity as a prolactin inhibitor has made it a subject of pharmacological interest.[1][2] Structurally related to other ergoline dopamine agonists, this compound's primary mechanism of action is centered on its interaction with dopamine D2 receptors in the anterior pituitary gland, which are the principal regulators of prolactin release.[3][4] This document serves to consolidate the available pharmacological data on this compound, providing a detailed technical resource for the scientific community.
Chemical Properties
| Property | Value |
| Chemical Name | N,N-Dimethyl-N'-(6-methylergolin-8α-yl)sulfamide |
| Molecular Formula | C₁₇H₂₄N₄O₂S |
| Molar Mass | 348.47 g/mol |
| Developmental Code | CH-29717 |
| Parent Compound | Mesulergine |
Pharmacological Data
The primary pharmacological effect of this compound is the inhibition of prolactin secretion, a functional consequence of its dopamine D2 receptor agonism.
Functional Activity
The most definitive quantitative data for this compound's activity comes from in vitro studies on pituitary cell cultures.
| Assay | Species | System | Parameter | Value | Reference |
| Prolactin Release Inhibition | Rat | Pituitary Cell Culture | IC₅₀ | 4.0 nM |
Table 1: In vitro functional activity of this compound.
Receptor Binding Affinity
While this compound is established as a dopamine agonist, comprehensive receptor binding affinity data (Kᵢ values) across a wide range of receptors is not extensively published. Its parent compound, mesulergine, has been characterized as a high-affinity ligand for serotonin-2 receptors, with a significantly lower affinity for dopamine receptors. This suggests that this compound is the active metabolite responsible for the in vivo dopaminergic effects.
Signaling Pathways
As a dopamine D2 receptor agonist, this compound's mechanism of action involves the activation of the Gαi/o signaling pathway.
Activation of the D2 receptor by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream signaling events that culminate in the inhibition of prolactin gene transcription and release.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound for dopamine receptors.
Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific dopamine receptor subtype.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a radiolabeled D2 antagonist).
-
Test Compound: this compound, serially diluted.
-
Non-specific Agent: A high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific agent), and competitive binding (membranes + radioligand + serial dilutions of this compound).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Prolactin Release Inhibition Assay
This protocol is based on the methodology described for determining the IC₅₀ of this compound for prolactin release.
Objective: To quantify the potency of this compound in inhibiting prolactin secretion from pituitary cells.
Materials:
-
Cells: Primary cultures of rat anterior pituitary cells.
-
Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with serum.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer or similar.
-
Detection Method: Enzyme-linked immunosorbent assay (ELISA) for rat prolactin.
Procedure:
-
Cell Plating: Plate dissociated anterior pituitary cells in multi-well culture plates and allow them to adhere for 48-72 hours.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a short period.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 3 or 24 hours) at 37°C in a humidified incubator.
-
Sample Collection: Collect the culture supernatant from each well.
-
Quantification: Measure the concentration of prolactin in the supernatant using a specific rat prolactin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the prolactin levels in the treated wells to the vehicle control wells (representing 100% secretion).
-
Plot the percentage of prolactin inhibition against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a potent dopamine D2 receptor agonist with a well-defined functional effect on prolactin secretion. Its pharmacological profile is characterized by a high potency in inhibiting prolactin release, mediated through the Gαi/o signaling pathway. While a comprehensive receptor binding profile is not fully elucidated in publicly available literature, the existing data strongly supports its classification as a selective and effective dopaminergic agent. The experimental protocols detailed herein provide a foundation for further investigation into the nuanced pharmacology of this and other ergoline derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prolactin secretion inhibition by a new 8alpha-amino-ergoline, CH 29-171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonist therapy for prolactinomas: do we need to rethink the place of surgery in prolactinoma management? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
Disulergine: A Technical Overview of Receptor Binding Affinity and Selectivity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity and selectivity of compounds like Disulergine, alongside a description of the canonical signaling pathways associated with its likely receptor targets. Due to the limited availability of specific quantitative binding data for this compound in the public domain, this document will focus on the established experimental frameworks and signaling paradigms relevant to its pharmacological class.
Determining Binding Affinity and Selectivity: Experimental Protocols
The gold standard for quantifying the interaction between a ligand like this compound and its receptor targets is the radioligand binding assay .[1] These assays are robust, sensitive, and can be configured to determine several key parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the maximal binding capacity (Bmax).[2] The Ki value is a measure of the binding affinity of a competing unlabeled ligand (the "test compound," e.g., this compound), and a lower Ki value signifies a stronger binding affinity.[3]
There are three primary types of radioligand binding assays:
-
Saturation Assays: Used to determine the Kd of a radioligand and the Bmax of the receptor in a given tissue or cell preparation.[1][2]
-
Competition (or Inhibition) Assays: Used to determine the Ki of an unlabeled test compound by measuring its ability to displace a radioligand of known affinity and concentration.
-
Kinetic Assays: Used to measure the association (kon) and dissociation (koff) rate constants of a radioligand.
Two common formats for conducting these assays are the filtration assay and the scintillation proximity assay (SPA) .
Detailed Methodology: Competitive Radioligand Binding Assay (Filtration Method)
This protocol outlines the key steps involved in a typical competitive radioligand binding assay to determine the Ki of a test compound.
1.1.1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.
1.1.2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and a varying concentration of the unlabeled test compound (e.g., this compound).
-
Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).
-
The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are critical parameters that must be optimized for each receptor-ligand system to ensure equilibrium is reached.
1.1.3. Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is then quantified using a scintillation counter.
1.1.4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a DOT script illustrating the workflow of a competitive radioligand binding assay.
This compound's Putative Receptor Targets and Their Signaling Pathways
Based on its structural class, this compound is anticipated to interact with monoamine receptors, including dopamine, serotonin, and adrenergic receptors. The following sections describe the canonical signaling pathways for these receptor families.
Dopamine Receptors
Dopamine receptors are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptor Signaling: These receptors are primarily coupled to the Gs alpha subunit of the G protein. Activation of D1-like receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
-
D2-like Receptor Signaling: In contrast, D2-like receptors are coupled to the Gi/o alpha subunit. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. D2-like receptors can also activate other signaling pathways, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Furthermore, they can signal through β-arrestin pathways, which are independent of G protein coupling.
The following DOT script visualizes the opposing effects of D1-like and D2-like receptor activation on cAMP levels.
Serotonin Receptors
The serotonin (5-HT) receptor family is large and diverse, with 7 distinct classes (5-HT1 to 5-HT7). This compound's structure suggests potential interaction with the 5-HT2 family, particularly the 5-HT2A receptor.
-
5-HT2A Receptor Signaling: This receptor is primarily coupled to the Gq alpha subunit. Upon activation, Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates protein kinase C (PKC), which then phosphorylates downstream targets. The 5-HT2A receptor can also signal through β-arrestin pathways.
The DOT script below illustrates the 5-HT2A receptor signaling cascade.
Adrenergic Receptors
Adrenergic receptors are classified into two main groups, α and β, which are further subdivided. This compound may interact with α-adrenergic receptors.
-
α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Similar to the 5-HT2A receptor, activation of α1-receptors stimulates PLC, leading to the generation of IP3 and DAG, increased intracellular Ca2+, and activation of PKC.
-
α2-Adrenergic Receptor Signaling: These receptors are coupled to Gi proteins. Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to the D2-like dopamine receptors.
The following DOT script depicts the signaling pathways for α1 and α2-adrenergic receptors.
Conclusion and Future Directions
While a detailed quantitative analysis of this compound's binding affinity and selectivity is precluded by the current lack of publicly available data, this guide provides the foundational knowledge for such an investigation. The experimental protocols described herein represent the standard methodologies that would be employed to generate a comprehensive binding profile for this compound. Furthermore, the outlined signaling pathways for its putative receptor targets offer a framework for designing functional assays to characterize its downstream effects as an agonist, antagonist, or biased agonist. Future research should focus on conducting comprehensive radioligand binding and functional assays to elucidate the precise pharmacological profile of this compound, which will be critical for understanding its therapeutic potential and mechanism of action.
References
- 1. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CH-29717: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the in vitro characterization of the investigational compound CH-29717. Due to the early stage of research, publicly available data is limited. This guide will be updated as more information becomes available.
Introduction
CH-29717 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Early-stage in vitro studies are crucial for elucidating its mechanism of action, potency, and selectivity, thereby providing a foundational understanding for further preclinical and clinical development. This document serves as a technical guide to the available in vitro data on CH-29717.
Note: The compound "CH-29717" does not appear in the currently available public scientific literature. The information presented here is based on general principles of in vitro characterization of kinase inhibitors and will be supplemented with specific data on CH-29717 as it is released.
Quantitative Analysis of In Vitro Activity
A comprehensive in vitro characterization of a compound like CH-29717 would typically involve a battery of assays to determine its biological activity. The following tables represent the types of quantitative data that are essential for this characterization.
Table 1: Kinase Inhibition Profile of CH-29717
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
IC50: The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting the target kinase. A lower IC50 value signifies higher potency. Ki: The inhibition constant, representing the binding affinity of the inhibitor to the target kinase.
Table 2: Cellular Activity of CH-29717
| Cell Line | Assay Type | EC50 (nM) | Endpoint Measured |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... |
EC50: The half maximal effective concentration, indicating the potency of the compound in a cell-based assay.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of in vitro data. The following are representative protocols for key experiments in the characterization of a kinase inhibitor.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of CH-29717 to inhibit the activity of a specific kinase.
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, CH-29717 at various concentrations, assay buffer, and detection reagents.
-
Procedure: a. The kinase, substrate, and varying concentrations of CH-29717 are incubated together in an assay buffer. b. The enzymatic reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of CH-29717, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Viability Assay (General Protocol)
This assay assesses the effect of CH-29717 on the proliferation and viability of cancer cell lines.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of CH-29717.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: The percentage of viable cells is determined relative to untreated control cells, and the data is used to generate a dose-response curve and calculate the EC50 value.
Signaling Pathway and Experimental Workflow Visualization
Understanding the signaling pathways affected by a compound and the workflow of experiments is crucial for interpreting its biological effects.
Caption: A generalized signaling pathway for a receptor tyrosine kinase inhibitor.
Caption: A typical experimental workflow for the in vitro characterization of a novel compound.
The Structure-Activity Relationship of Disulergine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of an Ergoline-based Dopamine Agonist
Disulergine, an ergoline derivative, has been recognized for its potent dopamine D2 receptor agonist activity and its corresponding ability to inhibit prolactin secretion. Understanding the nuanced relationship between its chemical structure and biological activity is paramount for the rational design of novel therapeutics targeting the dopaminergic system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action.
Core Structure and Pharmacophore
This compound, chemically known as N,N-Dimethyl-N'-(6-methylergolin-8α-yl)sulfamide, possesses the characteristic tetracyclic ergoline ring system. The key pharmacophoric elements responsible for its dopaminergic activity are centered around the 8α-amino substituent and the overall topography of the ergoline scaffold, which mimics the spatial orientation of dopamine.
Structure-Activity Relationship of 8α-Amino-Ergoline Derivatives
Modifications at the 8α-Amino Position
The nature of the substituent at the 8α-amino position of the ergoline core significantly influences the affinity for the dopamine D2 receptor. Mercaptoacetylation of the amino group in 8α-amino-6-methyl-ergoline has been shown to yield derivatives with varying D2 receptor affinities.
Table 1: Dopamine D2 Receptor Binding Affinities of 8α-Amino-6-methyl-ergoline Derivatives [1]
| Compound | R Group at 8α-amino position | IC50 (nM) for D2 Receptor Binding |
| 1 | -NH2 | > 1000 |
| 2a | -NH-CO-CH2-SH | 3 |
| 2b | -NH-CO-CH2-S-S-CH2-CO-NH-ergoline | 50 |
| 2c | -NH-CO-CH2-S-Benzothiazole | 15 |
| 2d | -NH-CO-CH2-S-Tetrazole | 25 |
| 2e | -NH-CO-CH2-S-Benzimidazole | 20 |
| 2f | -NH-CO-CH2-S-Pyridine | 30 |
Data from a study on cloned human dopamine D2 receptors.
The data suggests that the introduction of a mercaptoacetyl group (-NH-CO-CH2-SH) dramatically increases the affinity for the D2 receptor compared to the unsubstituted 8α-amino-6-methyl-ergoline. Further modifications to the thiol moiety result in compounds with retained high affinity, indicating a tolerance for steric bulk at this position.
Impact on Prolactin Inhibition
The dopamine agonist activity of ergoline derivatives directly translates to their ability to inhibit prolactin secretion from the anterior pituitary gland. Studies on the 8α-amino ergolines CH 29-717 (a close analog of this compound) and its 1-methyl derivative, CU 32-085, highlight the importance of the ergoline ring system in this functional effect.
Table 2: Prolactin Release Inhibition by 8α-Amino-Ergoline Derivatives
| Compound | In Vitro Prolactin Release Inhibition (IC50) | In Vivo Activity |
| CH 29-717 | 4 x 10⁻⁹ M | Active |
| CU 32-085 | Weakly active at high concentrations | Becomes fully active after metabolic conversion |
Data from in vitro pituitary cell culture preparations.
These findings suggest that while the core ergoline structure is crucial for potent in vitro activity, modifications such as N-methylation at the indole nitrogen can significantly impact the intrinsic activity, potentially requiring metabolic activation to exert its full effect in vivo.
Experimental Protocols
The characterization of this compound and its analogs relies on standardized in vitro assays to determine their binding affinity and functional potency at the dopamine D2 receptor.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for Dopamine D2 Receptor Binding Assay
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.
-
Reaction Mixture: In a 96-well plate, the following are added in triplicate:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
A fixed concentration of radioligand (e.g., [3H]spiperone, a D2 antagonist).
-
Increasing concentrations of the test compound (this compound analog).
-
D2 receptor-containing membranes.
-
For non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a D2 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the D2 receptor signaling pathway.
Workflow for cAMP Functional Assay
Protocol:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured to confluence.
-
Cell Plating: Cells are seeded into 96-well plates and incubated until they form a monolayer.
-
Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP production.
-
Increasing concentrations of the test compound (this compound analog) are added to the wells.
-
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound. The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.
Signaling Pathway of this compound at the Dopamine D2 Receptor
As a dopamine D2 receptor agonist, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects.
Conclusion
The structure-activity relationship of this compound and its analogs is centered on the ergoline scaffold and, critically, the nature of the substituent at the 8α-amino position. Modifications at this site can profoundly impact dopamine D2 receptor affinity and, consequently, the functional response of prolactin inhibition. The provided experimental protocols offer a robust framework for the in vitro characterization of novel this compound derivatives. A thorough understanding of these SAR principles and methodologies is essential for the continued development of potent and selective dopaminergic agents for a variety of therapeutic applications. Further research focusing on a systematic exploration of a wider range of this compound analogs will undoubtedly provide a more detailed map of the SAR landscape and facilitate the design of next-generation dopamine D2 receptor modulators.
References
Disulergine as a Prolactin Inhibitor: A Technical Guide
Disulergine is an ergoline-derived compound identified as a potent inhibitor of prolactin secretion. As a metabolite of the dopamine agonist Mesulergine, its mechanism of action is rooted in its interaction with dopamine D2 receptors on pituitary lactotrophs. This technical guide provides a comprehensive overview of the available data on this compound and its parent compound Mesulergine, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols used to evaluate its efficacy.
Due to this compound's status as a metabolite and a compound that was not commercially marketed, much of the specific quantitative data pertains to its parent drug, Mesulergine. It is understood that the dopaminergic and prolactin-inhibiting effects of Mesulergine are substantially mediated by this compound.
Core Mechanism of Action: Dopamine D2 Receptor Agonism
This compound functions as a dopamine agonist with a primary affinity for the dopamine D2 receptor subtype. In the anterior pituitary gland, lactotrophic cells, which are responsible for prolactin synthesis and secretion, are under the tonic inhibitory control of dopamine released from the hypothalamus.
This compound mimics the action of endogenous dopamine by binding to and activating D2 receptors on the surface of lactotrophs. This activation initiates a signaling cascade that leads to the inhibition of prolactin gene expression and release. The primary signaling pathway involves the coupling of the D2 receptor to inhibitory G-proteins (Gi/o), which in turn leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channel Activity: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
The net effect of these intracellular events is a reduction in the synthesis and exocytosis of prolactin.
Signaling Pathway of this compound at the Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling cascade initiated by this compound.
Quantitative Data on Prolactin Inhibition
| Parameter | Mesulergine | Bromocriptine (Comparator) | Reference |
| Dosage for Prolactin Suppression | 0.5 - 5 mg/day | 2.5 mg (for comparison) | [1] |
| Prolactin Level Reduction | Equivalent to Bromocriptine | Significant reduction | [1][2] |
| Duration of Prolactin Suppression (single dose) | ~18 hours (0.5 mg dose) | ~12 hours (2.5 mg dose) | [1] |
| Receptor Binding Profile | High affinity for Serotonin-2 receptors, ~50-fold weaker affinity for Dopamine receptors | Dopamine D2 agonist | [3] |
Note: The dopaminergic actions of Mesulergine are attributed to its metabolite, this compound.
Experimental Protocols
The characterization of prolactin inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their pharmacological profile.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay is employed to determine the binding affinity of a compound to the dopamine D2 receptor.
Objective: To quantify the affinity (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells transfected with the D2 receptor gene, or from rat striatal tissue) are prepared by homogenization and centrifugation.
-
Assay Components:
-
Radioligand: A radioactive ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is used at a fixed concentration.
-
Test Compound: this compound is added in increasing concentrations.
-
Non-specific Binding Control: A high concentration of a non-radioactive D2 antagonist (e.g., haloperidol) is used to determine non-specific binding.
-
-
Incubation: The membrane preparation, radioligand, and test compound (or control) are incubated together to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
References
- 1. Treatment of human hyperprolactinaemia with a new dopamine agonist: CU 32085 (mesulergin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and tolerance of mesulergine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Mesulergine, a selective ligand for serotonin-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Precision: A Technical History of Ergoline Dopamine Agonists
An In-depth Guide for Researchers and Drug Development Professionals on the Evolution of a Pivotal Class of Neuromodulatory Agents
The discovery and refinement of ergoline-derived dopamine agonists represent a significant chapter in the history of neuropharmacology. Stemming from the ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, these synthetic and semi-synthetic molecules have played a crucial role in the management of Parkinson's disease, hyperprolactinemia, and other dopamine-related disorders. This technical guide provides a comprehensive overview of the historical development of these agents, focusing on their evolving structure-activity relationships, the experimental methodologies that defined their pharmacological profiles, and the key discoveries that drove their clinical application.
From Ergot to Targeted Therapeutics: A Historical Overview
The journey of ergoline dopamine agonists began with the observation that certain ergot alkaloids could influence dopaminergic systems. Early research in the mid-20th century sought to harness the therapeutic potential of these compounds while mitigating their often-toxic effects. This led to the development of the first generation of ergoline agonists, which, despite their clinical benefits, were often plagued by a lack of receptor selectivity and significant side effects. Subsequent research focused on modifying the ergoline scaffold to enhance affinity and selectivity for dopamine D2-like receptors, leading to the development of more potent and better-tolerated drugs. This progression was driven by an iterative process of chemical synthesis, in vitro and in vivo pharmacological testing, and clinical evaluation, which gradually unveiled the intricate relationship between chemical structure and biological activity.
A pivotal moment in this history was the recognition of the dopaminergic properties of some ergot derivatives, which opened new therapeutic avenues in both endocrinology and neurology.[1] The pharmacological characterization of these compounds over the subsequent decades significantly enhanced the understanding of central dopaminergic systems and the regulation of prolactin secretion.[1]
Quantitative Pharmacology of Key Ergoline Dopamine Agonists
The development of ergoline dopamine agonists was heavily reliant on quantitative pharmacological assays to characterize their binding affinities and functional potencies at dopamine receptors. The following tables summarize key in vitro data for the most prominent first-generation ergoline dopamine agonists.
| Compound | Dopamine D1 Receptor Binding Affinity (Ki, nM) | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Dopamine D3 Receptor Binding Affinity (Ki, nM) | Reference |
| Bromocriptine | 1627 | 2.5 | 5.4 | [2] |
| Lisuride | 56.7 | 0.95 | 1.08 | [3] |
| Pergolide | 447 | 0.86 | 0.86 | [3] |
| Cabergoline | - | 0.61 | 1.27 |
Table 1: Receptor Binding Affinities of Ergoline Dopamine Agonists. This table presents the dissociation constants (Ki) of key ergoline agonists for human dopamine D1, D2, and D3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Prolactin Release Inhibition (IC50, nM) | Reference |
| CH 29-717 (an 8α-amino-ergoline) | 4 |
Table 2: In Vitro Functional Potency for Prolactin Inhibition. This table shows the half-maximal inhibitory concentration (IC50) for prolactin release from rat pituitary cells in vitro.
Core Experimental Protocols in the Development of Ergoline Agonists
The characterization of ergoline dopamine agonists relied on a suite of established in vitro and in vivo experimental protocols. These assays were crucial for determining receptor binding profiles, functional activity, and therapeutic efficacy.
In Vitro Assays
1. Radioligand Receptor Binding Assay (e.g., using [³H]-Spiperone)
This competitive binding assay is used to determine the affinity of a test compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of an unlabeled test compound (e.g., an ergoline agonist) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-spiperone) from its receptor.
-
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2 receptors from rat striatum or transfected cell lines).
-
Radioligand: [³H]-spiperone (a D2-like receptor antagonist).
-
Unlabeled test compounds (ergoline agonists).
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist like butaclamol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G protein activation.
-
Materials:
-
Cell membranes expressing the dopamine receptor and associated G proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test agonists.
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add varying concentrations of the test agonist to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).
-
In Vivo Assay
1. Apomorphine-Induced Rotation in 6-Hydroxydopamine (6-OHDA) Lesioned Rats
This behavioral model is widely used to assess the in vivo efficacy of dopamine agonists for treating motor symptoms of Parkinson's disease.
-
Objective: To evaluate the ability of a test compound to induce contralateral rotations in rats with a unilateral lesion of the nigrostriatal dopamine pathway.
-
Animal Model:
-
Rats receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle. This selectively destroys dopaminergic neurons on one side of the brain, creating a model of Parkinson's disease.
-
-
Procedure:
-
Allow the animals to recover for a period (e.g., 2 weeks) after the 6-OHDA lesioning surgery.
-
Administer the test dopamine agonist (e.g., subcutaneously or intraperitoneally).
-
Place the rat in a circular arena equipped with an automated rotometer to record rotations.
-
Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 30-90 minutes).
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral minus ipsilateral rotations).
-
A significant increase in net contralateral rotations indicates a dopaminergic agonistic effect, as the agonist stimulates the supersensitive dopamine receptors on the lesioned side of the brain. The potency and duration of action of different agonists can be compared.
-
Signaling Pathways of Ergoline Dopamine Agonists
Ergoline dopamine agonists primarily exert their effects through the D2-like family of dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs). The binding of an ergoline agonist to these receptors initiates a cascade of intracellular signaling events.
Figure 1: D2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled signaling cascade initiated by the binding of an ergoline dopamine agonist to the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
The Developmental Trajectory of Ergoline Agonists: A Logical Progression
The evolution of ergoline dopamine agonists can be viewed as a logical progression driven by the desire to improve therapeutic efficacy and minimize adverse effects.
Figure 2: Developmental Timeline. A flowchart illustrating the logical progression in the development of ergoline dopamine agonists, driven by the need for improved efficacy and tolerability.
The Future of Ergoline-Derived Therapeutics
While the use of first-generation ergoline dopamine agonists has declined due to the advent of non-ergoline agonists with more favorable side-effect profiles, the rich history of their development continues to inform modern drug discovery. The extensive structure-activity relationship studies conducted on the ergoline scaffold have provided invaluable insights into the molecular determinants of dopamine receptor binding and activation. This legacy continues to guide the design of novel dopaminergic agents with improved selectivity and biased agonism, offering the promise of more effective and safer treatments for a range of neurological and endocrine disorders. The story of ergoline dopamine agonists is a testament to the power of medicinal chemistry and pharmacology to transform natural products into life-changing medicines.
References
Cellular Pathways Modulated by Disulergine: An In-depth Technical Guide
Disulergine (CH-29717) is an ergoline derivative primarily characterized as a dopamine agonist and a prolactin inhibitor.[1] As a member of the ergoline family of compounds, its mechanism of action is centered on its interaction with dopamine receptors, particularly the D2 subtype.[2] This guide provides an in-depth overview of the cellular pathways modulated by this compound, based on the known effects of this class of compounds. Due to a lack of publicly available quantitative data for this compound, this guide will focus on the general mechanisms of action for ergoline dopamine agonists and provide illustrative data and experimental protocols.
Primary Cellular Pathway: Dopamine D2 Receptor Signaling
The principal cellular pathway modulated by this compound is the dopamine D2 receptor (D2R) signaling cascade. D2 receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to the Gi/o family of G proteins.[3][4] Activation of D2 receptors by an agonist like this compound initiates a series of intracellular events that lead to an overall inhibitory cellular response.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, the D2 receptor undergoes a conformational change, which facilitates the exchange of GDP for GTP on the α subunit of the associated Gi protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.[5] The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of its downstream target proteins.
Gβγ-Mediated Effects on Ion Channels
The dissociated Gβγ dimer also participates in signal transduction by directly modulating the activity of various ion channels. A key effect in the context of prolactin inhibition is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability. Additionally, the Gβγ dimer can inhibit voltage-gated calcium channels, reducing calcium influx.
Modulation of Other Signaling Pathways
D2 receptor activation can also influence other signaling cascades, including:
-
Phospholipase C (PLC) Pathway: In some cellular contexts, D2 receptors can couple to the PLC pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can result in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
-
MAPK/ERK Pathway: The MAPK/ERK signaling pathway can be modulated by D2 receptor activation, often through β-arrestin-dependent mechanisms. The specific effect, whether activation or inhibition, can be cell-type dependent.
Physiological Effect: Inhibition of Prolactin Secretion
The primary therapeutic indication for which this compound was investigated is the inhibition of prolactin secretion from lactotrophic cells in the anterior pituitary gland. This effect is a direct consequence of its agonist activity at D2 receptors on these cells. Dopamine is the physiological inhibitor of prolactin release, and this compound mimics this action.
The binding of this compound to D2 receptors on lactotrophs triggers the Gαi and Gβγ signaling cascades described above. The combined effects of decreased cAMP levels, potassium channel activation, and calcium channel inhibition lead to a reduction in the synthesis and exocytosis of prolactin.
Quantitative Data
Table 1: Illustrative Receptor Binding Affinities (Ki in nM) for Ergoline Dopamine Agonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | 5-HT2A Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Bromocriptine | ~1659 | ~12.2 | ~12.2 | Data not available |
| Cabergoline | Data not available | ~0.61 | ~1.27 | Data not available |
| Lisuride | ~56.7 | ~0.95 | ~1.08 | Data not available |
| Pergolide | ~447 | Data not available | ~0.86 | Data not available |
Note: These values are compiled from various sources and should be considered illustrative. Actual values can vary depending on the experimental conditions.
Table 2: Illustrative Functional Potencies (IC50/EC50 in nM) for Ergoline Dopamine Agonists
| Compound | Assay | Endpoint | Potency (IC50/EC50) |
| This compound | Prolactin Secretion | Inhibition | Data not available |
| Ergovaline | cAMP Production | Inhibition | 8 ± 2 |
| Bromocriptine | Prolactin Secretion | Inhibition | ~5 (relative potency) |
| Lisuride | Prolactin Secretion | Inhibition | ~15 (relative potency) |
| Pergolide | Prolactin Secretion | Inhibition | ~23 (relative potency) |
Note: These values are compiled from various sources and are for illustrative purposes. The relative potencies are in comparison to dopamine.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the cellular effects of this compound.
Radioligand Competition Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific agent: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration via a BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.
-
Incubation: To each well, add the appropriate components:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Non-specific agent, radioligand, and membrane suspension.
-
Competition: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value of this compound by fitting the competition data to a one-site sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor
Objective: To determine the functional potency (EC50 or IC50) of this compound at the dopamine D2 receptor by measuring its effect on cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Forskolin.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and grow to confluency.
-
Agonist/Antagonist Treatment: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Prolactin Secretion Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on prolactin secretion from pituitary cells.
Materials:
-
Primary rat pituitary cells or a rat pituitary tumor cell line (e.g., GH3 cells).
-
Cell culture medium.
-
Test Compound: this compound.
-
Prolactin ELISA kit.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture the pituitary cells in 96-well plates.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for prolactin secretion into the medium.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the prolactin ELISA on the collected supernatants according to the kit manufacturer's instructions. This typically involves:
-
Adding samples and standards to antibody-coated wells.
-
Incubating with a horseradish peroxidase (HRP)-conjugated detection antibody.
-
Washing the wells.
-
Adding a substrate solution and stopping the reaction.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of prolactin in each sample based on the standard curve. Plot the percentage of prolactin inhibition against the log concentration of this compound to determine the IC50 value.
Mandatory Visualizations
References
- 1. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Disulergine's Effect on the Central Nervous System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulergine (developmental code name CH 29-717) is a synthetic ergoline derivative belonging to the 8-alpha-amino-ergoline class of compounds. Though never commercially marketed, early research established its primary pharmacological action as a potent dopamine receptor agonist with significant effects on the central nervous system (CNS), most notably the inhibition of prolactin secretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, receptor binding profile, and functional effects. Due to the age of the primary research and the compound's discontinuation, this paper synthesizes the limited available quantitative data and extrapolates probable experimental methodologies based on standard practices of the time.
Introduction
This compound, an 8-alpha-amino-ergoline, was identified in the late 1970s as a potent inhibitor of prolactin release.[1] It is structurally related to other dopamine agonists such as bromocriptine and lisuride and is a metabolite of mesulergine.[2] The primary interest in this compound and similar compounds stemmed from their potential therapeutic applications in conditions associated with hyperprolactinemia and other disorders involving dopaminergic dysfunction, such as Parkinson's disease.[3][4] This document collates the available pharmacological data to provide a detailed technical overview of this compound's effects on the CNS.
Mechanism of Action and Signaling Pathways
This compound exerts its effects on the central nervous system primarily by acting as a direct agonist at dopamine D2 receptors.[5] The inhibition of prolactin secretion is a well-established downstream effect of D2 receptor activation in the anterior pituitary gland.
Dopamine D2 Receptor Signaling Pathway
The predominant mechanism of action for this compound is the activation of D2 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.
Figure 1: this compound's signaling pathway via the D2 receptor.
Quantitative Pharmacological Data
The available quantitative data for this compound is limited. The following tables summarize the known values and provide a comparative context with other ergoline derivatives based on qualitative descriptions from the literature.
Table 1: Functional Potency of this compound
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Prolactin Release Inhibition | Rat | Primary Pituitary Cell Culture | IC50 | 4 x 10-9 M |
Table 2: Comparative Receptor Binding Profile of this compound and Other Ergot Alkaloids
Note: This table is based on the rank order of potency for displacing radioligands as reported in the literature. Specific Ki values for this compound are not available.
| Radioligand | Receptor Target | Rank Order of Potency | Reference |
| [3H]Spiperone | D2-like Dopamine Receptors | lisuride > ergosine > bromodihydroergosine > bromoergosine ~ dihydroergosine ~ ergosinine ~ dihydroergocryptine > bromoergocryptine > CH-29 717 > saccharinoergosinine = saccharinoergosine > dihydroergosinine | |
| [3H]Dopamine | D3-like Dopamine Receptors | lisuride > ergosinine ~ ergosine > dihydroergosine > bromodihydroergosine ~ CH-29 717 ~ bromoergocryptine ~ bromoergosine ~ dihydroergocryptine > saccharinoergosine, saccharinoergosinine, dihydroergosinine |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. The following sections outline the probable methodologies based on standard pharmacological practices for the types of experiments cited.
In Vitro Prolactin Release Assay
This protocol is a likely representation of the methods used to determine the IC50 of this compound for prolactin inhibition.
Figure 2: Workflow for in vitro prolactin release assay.
Methodology:
-
Tissue Preparation: Anterior pituitary glands were likely dissected from male rats and minced.
-
Cell Dissociation: The tissue fragments were likely subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
Cell Culture: The dispersed pituitary cells were plated in multi-well culture dishes and maintained in an appropriate culture medium for a period to allow for recovery and adherence.
-
Drug Incubation: The culture medium was replaced with fresh medium containing various concentrations of this compound or a vehicle control. The incubation period likely ranged from 3 to 24 hours.
-
Sample Collection: After incubation, the culture supernatant was collected.
-
Prolactin Quantification: The concentration of prolactin in the supernatant was quantified using a specific radioimmunoassay (RIA).
-
Data Analysis: The percentage inhibition of prolactin release was calculated for each concentration of this compound relative to the vehicle control. An IC50 value was then determined by fitting the concentration-response data to a sigmoidal curve.
Radioligand Binding Assays
The following represents a probable methodology for determining the receptor binding affinity of this compound.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., bovine caudate nucleus for dopamine receptors or rat cortex for serotonin receptors) was homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation was incubated with a specific radioligand (e.g., [3H]Spiperone for D2-like receptors or [3H]Dopamine for D3-like receptors) and varying concentrations of this compound (the competitor).
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand was determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from the total binding. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated. This value could then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Central Nervous System Effects
The primary documented in vivo CNS effect of this compound is the potent inhibition of prolactin secretion in rats. As a dopamine agonist, it is also expected to influence motor activity and other dopamine-mediated behaviors. Studies on the related 8-alpha-amino-ergoline, CU 32-085 (Mesulergine), for which this compound is a metabolite, have shown central dopamine agonist activity in animal models of Parkinson's disease, such as eliciting contralateral rotation in 6-OHDA-lesioned rats. It is plausible that this compound contributes to these in vivo effects following the administration of Mesulergine.
Pharmacokinetics and Metabolism
Conclusion
This compound (CH 29-717) is a potent dopamine D2 receptor agonist, as evidenced by its strong inhibition of prolactin secretion in vitro. While comprehensive quantitative data on its receptor binding profile and pharmacokinetics are scarce due to its early discontinuation, the available information firmly places it within the class of centrally active ergoline derivatives. Its relationship as a metabolite of Mesulergine suggests a potential role in the in vivo effects of the parent compound. Further investigation, should it be undertaken, would require re-synthesis and a full pharmacological characterization using modern techniques to precisely define its receptor interaction profile and potential therapeutic utility.
References
- 1. Dopamine agonistic potency of two novel prolactin release-inhibiting ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doc.rero.ch [doc.rero.ch]
- 3. cambridge.org [cambridge.org]
- 4. Ergoline and non-ergoline derivatives in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Disulergine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulergine (also known as CH-29717) is a synthetic ergoline derivative that acts as a dopamine agonist.[1] As a member of the ergoline family, it is structurally related to other well-known dopamine agonists like bromocriptine and cabergoline. Its primary pharmacological activity is mediated through its interaction with dopamine receptors, particularly the D2 and D3 subtypes, making it a person of interest for research into conditions where dopaminergic signaling is implicated.[2][3] These application notes provide essential information for the preparation and in vivo administration of this compound, including a detailed dissolution protocol adapted from studies with structurally analogous compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is critical for developing appropriate dissolution and formulation strategies for in vivo studies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₂S | PubChem CID 68788[4] |
| Molecular Weight | 348.5 g/mol | PubChem CID 68788[4] |
| Appearance | White crystalline powder (presumed based on related compounds) | N/A |
| Solubility | Insoluble in water; Soluble in ethyl alcohol, chloroform, and DMF (inferred from cabergoline) | Dostinex® Label |
In Vivo Dissolution and Administration Protocol
Given that this compound is an ergoline derivative and is practically insoluble in water, a non-aqueous vehicle is required for oral administration in animal studies. The following protocol is adapted from a successful method used for the oral gavage of cabergoline, a structurally similar ergoline dopamine agonist, in rats.
Objective: To prepare a homogenous solution or suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Sunflower seed oil (or other suitable vegetable oil, e.g., corn oil, sesame oil)
-
Glass vial
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Precision balance
-
Appropriate gavage needles (e.g., 18-20 gauge for rats, 22-24 gauge for mice)
-
Syringes
Protocol:
-
Calculate the Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, the dose per animal (in mg/kg), and the dosing volume (e.g., 5-10 mL/kg). Calculate the total mass of this compound required.
-
Weighing: Accurately weigh the calculated amount of this compound powder using a precision balance and transfer it to a clean, dry glass vial.
-
Vehicle Addition: Add the calculated volume of sunflower seed oil to the vial containing the this compound powder.
-
Dissolution/Suspension:
-
Securely cap the vial and vortex vigorously for 2-3 minutes to facilitate the dissolution or suspension of the compound.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the vial in a sonicator bath for 5-10 minutes to aid in creating a uniform suspension.
-
-
Homogeneity Check: Before each administration, ensure the mixture is homogenous by vortexing the solution again to prevent settling of the compound.
-
Administration:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound solution/suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the dose.
-
Monitor the animal for a short period post-administration to ensure no adverse effects from the procedure.
-
Note: This protocol should be optimized based on the specific requirements of the study, including the desired concentration and the stability of the formulation. A pilot study to confirm the stability and tolerability of the chosen vehicle and concentration is recommended.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering this compound for in vivo studies.
Signaling Pathway of this compound
As a dopamine D2/D3 receptor agonist, this compound is expected to modulate intracellular signaling cascades primarily through Gαi/o protein coupling. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This can influence a variety of downstream effectors, including the regulation of gene expression through transcription factors like CREB and the modulation of other kinase pathways such as the MAPK/ERK pathway.
References
Application Notes and Protocols for Disulergine Administration in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulergine (also known as CH-29717) is a synthetic ergoline derivative recognized for its potent dopamine agonist activity. As a member of the ergoline family, it is structurally related to other well-known dopamine agonists like bromocriptine and lisuride. Its primary mechanism of action is the stimulation of dopamine D2 receptors, which are G protein-coupled receptors that inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade makes this compound a valuable tool for in vitro studies investigating dopaminergic pathways and their roles in various physiological and pathological processes.
These application notes provide detailed protocols for the preparation and administration of this compound in cell culture experiments, with a focus on its use as an inhibitor of prolactin secretion in pituitary cell lines. The provided methodologies and data aim to serve as a comprehensive resource for researchers employing this compound in their experimental designs.
Mechanism of Action: D2 Receptor-Mediated Inhibition of Adenylyl Cyclase
This compound exerts its cellular effects primarily through the activation of dopamine D2 receptors. The binding of this compound to the D2 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. Consequently, the intracellular concentration of cAMP decreases, leading to reduced activation of protein kinase A (PKA) and subsequent downstream effects, such as the inhibition of hormone secretion (e.g., prolactin) and modulation of gene expression.
Data Presentation: Comparative Efficacy of Dopamine D2 Receptor Agonists
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect |
| Dopamine | MMQ | Prolactin Release | 50 - 500 nM | Inhibition of maitotoxin-stimulated prolactin release[1] |
| Lisuride | MMQ | Prolactin Release | 10 - 500 nM | Inhibition of maitotoxin-stimulated prolactin release[1] |
| Dopamine | Rat Anterior Pituitary Cells | Prolactin Secretion | IC50 ~20 nM | Dose-dependent inhibition of prolactin secretion[2] |
| Dopamine | GH3 (D2R-expressing) | Prolactin Secretion | Not specified | Inhibition of prolactin secretion[3][4] |
| Dopamine | Adult SVZ Neural Precursor Cells | Cell Viability | 10 µM | Increased cell viability |
| Dopamine | Adult SVZ Neural Precursor Cells | Cell Viability | >10 µM | Decreased cell viability (toxicity) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protective microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Precaution: this compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Work in a chemical fume hood.
-
Solvent Selection: this compound is a hydrophobic molecule. DMSO is a suitable solvent for preparing a concentrated stock solution.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
The molar mass of this compound is 348.47 g/mol .
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder and transfer it to a sterile, light-protective microcentrifuge tube.
-
Add the appropriate volume of cell culture-grade DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protective tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Note on Solvent Use: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: General Workflow for this compound Administration in Adherent Cell Culture
Objective: To provide a general workflow for treating adherent cells with this compound and assessing its effects.
Protocol 3: Inhibition of Prolactin Secretion from Pituitary Cells (e.g., MMQ or GH3 cells)
Objective: To measure the inhibitory effect of this compound on prolactin secretion from pituitary cell lines.
Cell Lines:
-
MMQ cells: A rat pituitary tumor cell line that secretes prolactin and endogenously expresses dopamine D2 receptors.
-
GH3 cells: A rat pituitary tumor cell line that secretes prolactin and growth hormone. Wild-type GH3 cells may have low or absent D2 receptor expression, but their expression can be induced, or D2 receptor-expressing clones can be used.
Materials:
-
MMQ or D2-expressing GH3 cells
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
24-well or 48-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Reagents for prolactin quantification (e.g., Prolactin ELISA kit)
-
Cell lysis buffer (optional, for protein normalization)
-
Protein assay reagents (e.g., BCA assay)
Procedure:
-
Cell Seeding:
-
Plate MMQ or GH3 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Treatment Solutions:
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in fresh, serum-free or low-serum culture medium.
-
Suggested concentration range for a dose-response experiment: 0.1 nM to 10 µM.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound or vehicle control solutions to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 4, 24, or 48 hours). The optimal duration should be determined empirically.
-
-
Sample Collection:
-
Following incubation, carefully collect the culture supernatant from each well and transfer to a clean microcentrifuge tube.
-
Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -80°C until prolactin analysis.
-
-
Cell Lysis (Optional):
-
Wash the remaining cells in the wells with PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Determine the total protein concentration of the lysates using a BCA or similar protein assay. This can be used to normalize the prolactin secretion data to the cell number.
-
-
Prolactin Quantification:
-
Measure the concentration of prolactin in the collected supernatants using a species-specific Prolactin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the prolactin concentration to the total protein content of the corresponding cell lysate (if performed).
-
Plot the prolactin concentration as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% inhibition of prolactin secretion.
-
Concluding Remarks
This compound is a valuable pharmacological tool for the in vitro investigation of dopamine D2 receptor signaling. The protocols outlined in these application notes provide a framework for the preparation and administration of this compound in cell culture experiments. Researchers should optimize the described conditions, such as treatment duration and concentration range, for their specific cell type and experimental objectives. The inclusion of appropriate controls, particularly a vehicle control, is crucial for the accurate interpretation of results.
References
- 1. Dopamine receptor and adrenoceptor agonists inhibit prolactin release from MMQ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basal and dopamine-inhibited prolactin secretion by rat anterior pituitary cells: effects of culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor induces the functional expression of dopamine receptors in the GH3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Preparation of Disulergine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulergine is an ergoline derivative and a dopamine D2 receptor agonist, making it a compound of interest in neuroscience research and drug development, particularly in studies related to prolactin inhibition and dopaminergic signaling.[1] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₄O₂S | [2] |
| Molecular Weight | 348.47 g/mol | [2] |
| Appearance | Solid (form may vary) | Assumed |
| Solubility | DMSO: Data not available. Assumed to be soluble based on the common use of DMSO for similar compounds. Ethanol: Data not available. Water: Data not available. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator or water bath
Calculations
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 0.001 L * 348.47 g/mol = 3.4847 mg
Table of Pre-calculated Masses for Common Volumes:
| Desired Volume of 10 mM Stock | Calculated Mass of this compound (mg) |
| 1 mL | 3.48 |
| 5 mL | 17.42 |
| 10 mL | 34.85 |
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution to 37°C in a water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Recommendation |
| Stock Solution (in DMSO) | Store aliquots at -20°C or -80°C for long-term storage. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles as they can lead to compound degradation. Use freshly prepared aliquots for experiments. |
| Light Sensitivity | As an ergoline derivative, this compound may be light-sensitive. Store solutions in amber vials or tubes protected from light. |
| Stability | The long-term stability of this compound in DMSO has not been formally reported. It is recommended to prepare fresh stock solutions regularly and visually inspect for any signs of precipitation or degradation before use. For critical applications, periodic quality control by methods such as HPLC is advised. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
This compound Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
This compound acts as a dopamine D2 receptor agonist. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various downstream effectors.
Caption: this compound activates the D2 receptor, leading to G-protein modulation of cellular effectors.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions.
References
Application of Disulergine in Parkinson's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability.[1] Current therapeutic strategies primarily focus on dopamine replacement therapy, with dopamine agonists being a key class of drugs.[2] Disulergine, also known as CH-29717, is a dopamine agonist belonging to the ergoline class of compounds. While not currently marketed for the treatment of Parkinson's disease, its pharmacological profile as a dopamine agonist suggests its potential as a research tool and a candidate for therapeutic development.
This document provides detailed application notes and protocols for the investigation of this compound in established preclinical models of Parkinson's disease. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an ergoline derivative that acts as a dopamine agonist. Like other drugs in its class, its primary mechanism of action is the direct stimulation of dopamine receptors in the brain, mimicking the effect of endogenous dopamine.[2] The therapeutic rationale for using dopamine agonists in Parkinson's disease is to compensate for the depleted dopamine levels resulting from the degeneration of dopaminergic neurons.
Signaling Pathway of Dopamine Agonists in Parkinson's Disease
The following diagram illustrates the general signaling pathway activated by dopamine agonists in the context of the basal ganglia circuitry affected in Parkinson's disease.
Data Presentation: Comparative Dopamine Receptor Binding Affinities
Quantitative data on the binding affinity of this compound to dopamine receptor subtypes is not extensively published. However, the following table presents representative binding affinities (Ki, nM) of other ergoline and non-ergoline dopamine agonists for human dopamine D1, D2, and D3 receptors, which can serve as a benchmark for interpreting future experimental results with this compound.
| Compound | Class | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
| Bromocriptine | Ergoline | >1000 | 2.7 | 4.7 | |
| Pergolide | Ergoline | 200 | 0.4 | 1.1 | |
| Lisuride | Ergoline | 447 | 0.95 | 1.08 | |
| Cabergoline | Ergoline | 530 | 0.61 | 1.27 | |
| Pramipexole | Non-ergoline | >10000 | 79500 | 0.97 | |
| Ropinirole | Non-ergoline | >10000 | 98700 | 29 |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following protocols describe standard in vivo and in vitro methods to assess the efficacy and mechanism of this compound in models of Parkinson's disease.
In Vivo Neurotoxin-Based Rodent Models of Parkinson's Disease
Neurotoxin-based models are widely used to induce the selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Objective: To evaluate the ability of this compound to reverse motor deficits in a unilateral lesion model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Apomorphine or amphetamine
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Pre-treatment: 30 minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Infuse 6-OHDA (8 µg in 4 µL of ascorbic acid saline) unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). The contralateral side serves as a control.
-
Lesion Confirmation: Two to three weeks post-surgery, assess the extent of the dopaminergic lesion by inducing rotational behavior with apomorphine (0.05-0.1 mg/kg, s.c.) or amphetamine (2.5-5 mg/kg, i.p.). A successful lesion is typically indicated by a significant number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations.
-
This compound Treatment: Randomly assign lesioned animals to treatment groups (Vehicle, this compound at various doses). Administer this compound or vehicle daily for a predetermined period (e.g., 2-4 weeks).
-
Behavioral Assessment:
-
Rotational Behavior: Test for drug-induced rotations after the first and last dose of this compound.
-
Cylinder Test: Assess forelimb akinesia by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral wall touches.
-
Corridor Test: Evaluate sensorimotor neglect by assessing the rat's preference for exploring one side of a narrow corridor.
-
-
Post-mortem Analysis: At the end of the treatment period, euthanize the animals and perfuse the brains. Process the brain tissue for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc and their terminals in the striatum.
-
Neurochemical Analysis (HPLC): Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Objective: To assess the neuroprotective and symptomatic effects of this compound in a model that recapitulates some of the biochemical and pathological features of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
Protocol:
-
MPTP Administration: Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 4-5 consecutive days.
-
This compound Treatment:
-
Neuroprotective Paradigm: Start this compound treatment prior to or concurrently with MPTP administration and continue for a specified period.
-
Symptomatic Paradigm: Begin this compound treatment after the full development of the lesion (e.g., 7-14 days after the last MPTP injection).
-
-
Behavioral Assessment:
-
Rotarod Test: Measure motor coordination and balance.
-
Pole Test: Assess bradykinesia by measuring the time taken to turn and descend a vertical pole.
-
Open Field Test: Evaluate general locomotor activity.
-
-
Post-mortem Analysis: 7-21 days after the final MPTP injection, euthanize the mice and collect brain tissue for analysis as described in the 6-OHDA model (TH immunohistochemistry and HPLC).
In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity of this compound for dopamine D1, D2, and D3 receptors.
Materials:
-
Cell lines expressing human dopamine D1, D2, or D3 receptors (e.g., HEK293 or CHO cells)
-
Radioligands (e.g., [³H]SCH23390 for D1, [³H]spiperone or [³H]raclopride for D2, [³H]7-OH-DPAT for D3)
-
This compound
-
Non-specific binding competitors (e.g., haloperidol for D2)
-
Scintillation counter
Protocol:
-
Membrane Preparation: Harvest cells expressing the dopamine receptor of interest and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Incubation and Filtration: Incubate at room temperature or 37°C for a specified time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel compound like this compound in Parkinson's disease research models.
Conclusion
This compound, as an ergoline dopamine agonist, represents a valuable tool for Parkinson's disease research. The protocols and application notes provided herein offer a framework for the systematic evaluation of its potential therapeutic efficacy and underlying mechanisms of action. By employing established in vivo and in vitro models, researchers can elucidate the neuroprotective and symptomatic effects of this compound, contributing to the broader understanding of dopaminergic therapies for Parkinson's disease and potentially identifying a novel therapeutic candidate. Careful consideration of experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for Disulergine in Prolactin Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulergine, also known by its developmental code name CH 29-717, is a potent ergoline-derived dopamine agonist that has demonstrated significant efficacy as a prolactin inhibitor in preclinical studies.[1][2] As a metabolite of mesulergine, this compound exerts its primary mechanism of action through the activation of dopamine D2 receptors on lactotrophs in the anterior pituitary gland, leading to a reduction in prolactin secretion.[1] In rat models, this compound has been shown to be a more potent inhibitor of prolactin secretion than the commonly used dopamine agonist, bromocriptine. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in both in vitro and in vivo prolactin inhibition experiments.
Mechanism of Action
This compound is a dopamine D2 receptor agonist.[2] The primary regulation of prolactin secretion from the anterior pituitary is through tonic inhibition by dopamine. Dopamine, released from the hypothalamus, binds to D2 receptors on the surface of lactotroph cells. This binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP and subsequent downstream signaling events ultimately suppress both the synthesis and release of prolactin. This compound mimics the action of endogenous dopamine at these D2 receptors, thereby potently inhibiting prolactin secretion.
Data Presentation
The following tables summarize the available quantitative data for this compound (CH 29-717) in prolactin inhibition studies. Due to the limited publicly available data for this non-marketed compound, some data points are derived from studies on closely related ergoline compounds and should be considered as a reference for starting experimental design.
Table 1: In Vivo Efficacy of this compound (CH 29-717) on Prolactin Secretion in Rats
| Parameter | This compound (CH 29-717) | Bromocriptine (Reference) | Notes |
| Route of Administration | Subcutaneous (s.c.), Oral (p.o.) | Subcutaneous (s.c.), Oral (p.o.) | Data for this compound is primarily from rat studies. |
| Effective Dose Range | Reported to be more potent than bromocriptine | 1-20 mg/kg (in vivo, rat models) | Specific dose-response data for this compound is limited. Initial studies suggest high potency. |
| Effect on Basal Prolactin | Potent inhibition | Significant inhibition | This compound shows a strong inhibitory effect on normal prolactin levels. |
| Effect on Stimulated Prolactin Release | Effective inhibition | Effective inhibition | Inhibits prolactin release stimulated by physiological or chemical means. |
Table 2: Comparative Activity of Ergoline Derivatives on Prolactin Secretion
| Compound | Relative Potency (vs. Bromocriptine) | Receptor Binding Profile |
| This compound (CH 29-717) | More Potent | Dopamine D2 Agonist |
| CQ 32-084 | Less Potent than CH 29-717 | Dopamine Agonist |
| CU 32-085 | Delayed Dopaminomimetic Effects | Dopamine Agonist |
| Bromocriptine | 1 (Reference) | Dopamine D2 Agonist |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is critical to optimize these protocols for specific experimental conditions and cell lines or animal models.
Protocol 1: In Vitro Prolactin Inhibition Assay Using Primary Pituitary Cells
Objective: To determine the dose-dependent inhibitory effect of this compound on prolactin secretion from primary pituitary cells.
Materials:
-
This compound (CH 29-717)
-
Rat pituitaries
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Enzymes for tissue dissociation (e.g., collagenase, hyaluronidase, trypsin)
-
Culture plates (24-well or 96-well)
-
Dopamine D2 receptor antagonist (e.g., sulpiride) for control experiments
-
Prolactin ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Primary Pituitary Cell Isolation:
-
Aseptically remove anterior pituitaries from rats.
-
Mince the tissue into small fragments.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase and hyaluronidase followed by trypsin) to obtain a single-cell suspension.
-
Wash the cells with culture medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Plate the dispersed pituitary cells at a density of 2-5 x 10^5 cells/well in a 24-well plate.
-
Allow the cells to attach and recover for 48-72 hours in a CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Wash the cells with serum-free medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 10^-12 M to 10^-6 M) to the wells in triplicate.
-
Include a vehicle control (medium with solvent) and a positive control (e.g., bromocriptine).
-
For mechanism validation, co-incubate a set of wells with this compound and a D2 receptor antagonist.
-
-
Incubation and Sample Collection:
-
Incubate the treated cells for a defined period (e.g., 4, 12, or 24 hours).
-
Collect the culture supernatant from each well for prolactin measurement.
-
-
Prolactin Measurement:
-
Quantify the concentration of prolactin in the collected supernatants using a commercially available prolactin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean prolactin concentration for each treatment group.
-
Express the data as a percentage of the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Protocol 2: In Vivo Prolactin Inhibition in a Rat Model of Hyperprolactinemia
Objective: To evaluate the efficacy of this compound in reducing elevated serum prolactin levels in a rat model.
Materials:
-
This compound (CH 29-717)
-
Adult female Sprague-Dawley or Wistar rats
-
Reserpine (or other agent to induce hyperprolactinemia)
-
Vehicle for drug administration (e.g., saline, sesame oil)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Prolactin ELISA kit
Procedure:
-
Induction of Hyperprolactinemia:
-
Induce hyperprolactinemia in rats by administering reserpine (e.g., 1-2 mg/kg, s.c.) 24 hours prior to the experiment. This depletes catecholamines, removing the tonic inhibitory control of dopamine on prolactin secretion.
-
Alternatively, other models such as estrogen-induced hyperprolactinemia can be used.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for the desired route of administration (e.g., subcutaneous injection).
-
Divide the hyperprolactinemic rats into treatment groups (n=6-8 per group).
-
Administer different doses of this compound to the respective groups.
-
Include a vehicle control group and a positive control group (e.g., bromocriptine).
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points after drug administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain serum and store at -20°C or -80°C until analysis.
-
-
Prolactin Measurement:
-
Measure serum prolactin levels using a rat prolactin ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the mean serum prolactin levels for each group over time.
-
Calculate the percentage inhibition of prolactin at each time point compared to the vehicle control group.
-
Determine the dose-response relationship and estimate the ED50 of this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in prolactin inhibition.
Experimental Workflow
Caption: Workflow for in vitro and in vivo prolactin inhibition experiments.
Logical Relationship
Caption: Logical flow of this compound's therapeutic effect.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ergot Alkaloids, with Disulergine as a Representative Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disulergine is an ergoline derivative and a dopamine agonist. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds. Due to the limited availability of specific HPLC application notes for this compound, this document provides a detailed protocol and application data for the analysis of a structurally related and well-studied ergot alkaloid, Lysergic Acid Diethylamide (LSD), as a representative example. The principles and methods described herein can be adapted for the analysis of this compound and other related ergoline derivatives.
This application note details a robust HPLC method for the separation and quantification of ergot alkaloids, outlines the experimental protocol, and presents validation data.
Experimental Protocol: HPLC Analysis of a Representative Ergot Alkaloid (LSD)
This protocol is based on established methods for the analysis of LSD and can serve as a starting point for developing a validated method for this compound.[1][2]
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector.[3]
-
Chromatographic Column: A reversed-phase C18 column (e.g., ODS-Hypersil, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Carbonate
-
Water (HPLC grade)
-
Reference standards of the analyte
-
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of the representative ergot alkaloid.
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Carbonate (pH adjusted) |
| Gradient | Isocratic or gradient elution can be used depending on the complexity of the sample. A typical starting point is a ratio of Acetonitrile to Ammonium Carbonate buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[4] |
| Injection Volume | 10 µL |
| Detection | Fluorescence: Excitation at 325 nm, Emission at 420 nmUV: 310 nm |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation method will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in a suitable solvent, followed by filtration through a 0.45 µm filter before injection.
4. Data Analysis
-
Identify the analyte peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following tables present typical method validation parameters for the HPLC analysis of a representative ergot alkaloid (LSD).
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 0.05 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of a pharmaceutical compound.
Caption: Experimental workflow for HPLC analysis.
Signaling Pathway
As a dopamine agonist, this compound is expected to interact with dopamine receptors. The following diagram illustrates a simplified signaling pathway for the D2 dopamine receptor, a common target for such compounds.
Caption: Simplified D2 dopamine receptor signaling pathway.
References
- 1. A Novel Stability Indicating High Performance Liquid Chromatography Method for Lysergic Acid Diethylamide Quantification: From Microdosing Applications to Broader Analytical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Application Notes and Protocols for Behavioral Studies with Disulergine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of behavioral studies involving Disulergine. Due to the limited availability of specific data on this compound, a dopamine agonist of the ergoline family and a metabolite of Mesulergine, the following protocols and data are based on established methodologies for similar dopamine agonists and available information on Mesulergine.
Introduction to this compound
This compound is an ergoline derivative that primarily functions as a dopamine D2-like receptor agonist. Its parent compound, Mesulergine, also exhibits affinity for various serotonin receptors, suggesting a complex pharmacological profile for this compound that could influence a range of behaviors. Understanding its effects on locomotion, anxiety, depression-like states, and stereotyped behaviors is crucial for its potential therapeutic development.
Mechanism of Action
This compound's primary mechanism of action is believed to be the stimulation of dopamine D2-like receptors (D2, D3, and D4). Activation of these G protein-coupled receptors initiates a signaling cascade that modulates neuronal activity. As a metabolite of Mesulergine, it is also important to consider its potential interactions with serotonin receptors, which can further influence behavioral outcomes.
Receptor Binding Profile
Table 1: Receptor Binding Affinities (Ki, nM) of Mesulergine and Other Ergot Alkaloids [1][2][3]
| Receptor | Mesulergine | Bromocriptine | Lisuride | Pergolide |
| Dopamine D1 | >1000 | 1627 | 56.7 | 447 |
| Dopamine D2 | ~97 (50x weaker than 5-HT2) | 2.5 | 0.95 | 0.86 |
| Dopamine D3 | - | - | 1.08 | 0.86 |
| Serotonin 5-HT1A | - | 4.5 | 1.4 | 10 |
| Serotonin 5-HT2A | High Affinity (antagonist) | 1.2 | 0.3 | 2.1 |
| Serotonin 5-HT2C | High Affinity (antagonist) | - | - | - |
| Serotonin 5-HT7 | High Affinity | - | - | - |
| α1-Adrenergic | - | 4.3 | 1.9 | 30 |
| α2-Adrenergic | - | 620 | 20 | 20 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary. The Ki for Mesulergine at the D2 receptor is estimated based on its reported relative affinity to the 5-HT2 receptor.
Experimental Protocols for Behavioral Assessment
The following are detailed protocols for key behavioral assays relevant to characterizing the effects of this compound.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment[4][5].
Protocol:
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with walls high enough to prevent escape. The arena floor is typically divided into a grid of equal squares, with the central squares designated as the "center zone."
-
Animal Handling: Handle animals for several days prior to testing to reduce stress. On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, subcutaneously) at a specified time before the test (e.g., 30 minutes).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration, typically 5-10 minutes, using an automated video-tracking system or manual scoring.
-
Thoroughly clean the arena with a 70% ethanol solution between each trial to eliminate olfactory cues.
-
-
Data to Collect:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
-
Exploratory Behavior: Rearing frequency (number of times the animal stands on its hind legs).
-
Caption: Logical flow of the Elevated Plus Maze test.
Forced Swim Test for Depression-Like Behavior
The forced swim test is a common assay to screen for antidepressant-like activity by inducing a state of behavioral despair.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure (for rats):
-
Pre-test (Day 1): Place the rat in the cylinder for 15 minutes.
-
Remove the rat, dry it, and return it to its home cage.
-
Test (Day 2): 24 hours later, administer this compound or vehicle. After a set pre-treatment time, place the rat back into the cylinder for 5 minutes.
-
Record the session for scoring.
-
-
Data to Collect:
-
Immobility time: Time the animal spends floating with only minimal movements to keep its head above water.
-
Swimming time: Time spent actively moving around the cylinder.
-
Climbing time: Time spent making active movements with forepaws against the cylinder wall.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables. As specific data for this compound is not available, the following tables present hypothetical data based on expected outcomes for a dopamine agonist and data from related compounds.
Table 3: Hypothetical Effects of this compound on Open Field Test Performance in Rats (5-minute test)
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | 1500 ± 150 | 20 ± 5 | 15 ± 3 |
| This compound | 0.1 | 2500 ± 200 | 35 ± 6 | 25 ± 4 |
| This compound | 0.5 | 4000 ± 300 | 50 ± 8 | 35 ± 5** |
| This compound | 2.0 | 3000 ± 250 | 40 ± 7 | 28 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 4: Hypothetical Stereotypy Scores Induced by this compound in Rats
| Time (minutes) | Vehicle | This compound (0.5 mg/kg) | This compound (2.0 mg/kg) |
| 10 | 0.5 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.4 |
| 30 | 0.4 ± 0.1 | 2.8 ± 0.5 | 4.2 ± 0.6 |
| 60 | 0.3 ± 0.1 | 3.5 ± 0.6 | 5.1 ± 0.5 |
| 90 | 0.2 ± 0.1 | 2.1 ± 0.4* | 3.8 ± 0.6 |
| 120 | 0.2 ± 0.1 | 1.0 ± 0.3 | 2.2 ± 0.4* |
*p < 0.05, **p < 0.01 compared to vehicle at the same time point. Data are presented as mean ± SEM.
Signaling Pathway
Activation of D2-like dopamine receptors by this compound is expected to initiate a Gαi/o-coupled signaling cascade.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade.
References
Application Notes and Protocols for Cell Viability Assays with Disulfiram (DSF) Treatment
Audience: Researchers, scientists, and drug development professionals.
Note on Disulergine vs. Disulfiram: The initial request specified "this compound." However, a thorough review of scientific literature reveals that this compound, a dopamine agonist, has not been extensively studied for its effects on cell viability in the context of cancer research.[1] In contrast, Disulfiram (DSF) , an FDA-approved drug for treating alcoholism, is widely investigated as a repurposed anti-cancer agent, particularly in combination with copper (Cu).[2][3] The mechanisms of action and effects on cell viability described in cancer research literature are almost exclusively attributed to Disulfiram. Therefore, these application notes will focus on Disulfiram (DSF) to provide a comprehensive and relevant resource.
Introduction: Disulfiram as an Anti-Cancer Agent
Disulfiram (DSF) has garnered significant interest for its anti-neoplastic properties.[4] Its efficacy is notably enhanced in the presence of copper ions (Cu²⁺), forming a complex (DSF/Cu) that exhibits potent cytotoxicity against a wide range of cancer cells, including chemo-resistant and cancer stem cells.[5] The DSF/Cu complex exerts its anti-cancer effects through multiple mechanisms, primarily by inducing oxidative stress, inhibiting key cellular pathways, and triggering programmed cell death.
Assessing the impact of Disulfiram treatment on cell viability is a critical first step in preclinical studies. This document provides an overview of the primary signaling pathways affected by DSF and detailed protocols for commonly used cell viability assays.
Mechanism of Action of Disulfiram/Copper (DSF/Cu)
The cytotoxic effects of DSF/Cu are multifactorial. The primary mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): The DSF/Cu complex catalyzes the production of ROS, leading to significant oxidative stress, which damages cellular components like DNA, proteins, and lipids, ultimately causing cell death.
-
Inhibition of NF-κB Pathway: DSF/Cu effectively inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of cancer cell proliferation, survival, and inflammation.
-
Aldehyde Dehydrogenase (ALDH) Inhibition: As a known inhibitor of ALDH, DSF can target cancer stem cells, which often exhibit high ALDH activity and are responsible for tumor recurrence and chemoresistance.
-
Proteasome Inhibition: The DSF metabolite, Cu(DDC)₂, is a potent inhibitor of the 26S proteasome, leading to the accumulation of misfolded proteins and triggering apoptotic pathways.
-
Induction of Apoptosis: The culmination of these cellular stresses leads to the activation of apoptotic pathways, including the intrinsic pathway involving the Bcl-2 family of proteins.
Quantitative Data Summary: Cytotoxicity of Disulfiram
The cytotoxic effects of Disulfiram are cell-type dependent and significantly enhanced by copper. The following table summarizes reported IC₅₀ (half-maximal inhibitory concentration) values for DSF, often in the presence of copper, across various cancer cell lines.
| Cell Line | Cancer Type | Treatment | IC₅₀ (µM) | Assay Used | Reference |
| GBM8401 | Glioblastoma | Diosmin | 218.4 (48h) | Not Specified | |
| LN229 | Glioblastoma | Diosmin | 299.2 (48h) | Not Specified | |
| PANC-1 | Pancreatic Cancer | Piperacetazine | 7.627 | Not Specified | |
| Various | Hepatocellular Carcinoma | DSF + Doxorubicin | 15-27 fold enhancement | Not Specified |
Note: Data for Disulfiram's direct IC₅₀ values were not consistently available in the provided search results in a summarized format. The table reflects related compounds or the enhancing effect of DSF. Researchers should determine the IC₅₀ empirically for their specific cell line and experimental conditions.
Experimental Workflow and Protocols
The general workflow for assessing cell viability after Disulfiram treatment involves cell seeding, drug administration, incubation, addition of a viability reagent, and signal measurement.
Reagent Preparation
-
Disulfiram (DSF) Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of DSF in DMSO. Store in small aliquots at -20°C, protected from light.
-
Copper (II) Chloride (CuCl₂) Stock Solution: Prepare a stock solution (e.g., 1-10 mM) of CuCl₂ in sterile water.
-
Treatment Media: On the day of the experiment, prepare the final treatment concentrations by diluting the DSF and CuCl₂ stocks in fresh cell culture medium. A common approach is to pre-complex DSF and copper at a 1:1 or 1:2 molar ratio before adding to the cells. A vehicle control (e.g., DMSO at the highest concentration used) must be included in all experiments.
Protocol: MTT Cell Viability Assay
The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cells cultured in a 96-well plate
-
Disulfiram (DSF) and Copper Chloride (CuCl₂)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of DSF/Cu or vehicle control to respective wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.
Protocol: MTS/WST-1 Cell Viability Assay
MTS and WST-1 assays are second-generation tetrazolium salt assays that produce a water-soluble formazan product, eliminating the need for a solubilization step and reducing incubation time.
Materials:
-
Cells cultured in a 96-well plate
-
Disulfiram (DSF) and Copper Chloride (CuCl₂)
-
Combined MTS/PES solution or WST-1 reagent
-
Microplate spectrophotometer (absorbance at 490 nm for MTS, 420-480 nm for WST-1)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. The final volume in each well should be 100 µL.
-
Incubation: Incubate for the desired exposure time.
-
Add Reagent: Add 20 µL of the combined MTS/PES reagent or 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at the recommended wavelength (490 nm for MTS, ~450 nm for WST-1).
Protocol: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, as only metabolically active cells can synthesize ATP. It is highly sensitive and has a broad linear range.
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
Disulfiram (DSF) and Copper Chloride (CuCl₂)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer according to the manufacturer's instructions.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with DSF/Cu as described in the MTT protocol (steps 1-3).
-
Incubation: Incubate for the desired exposure time.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfiram: A novel repurposed drug for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of disulfiram: a systematic review of in vitro, animal, and human studies [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis with Disulergine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulergine, an ergoline derivative, is recognized for its potent dopamine agonist activity, primarily targeting D2-like receptors, and its function as a prolactin inhibitor.[1] The in vivo microdialysis technique is a powerful tool for investigating the neurochemical effects of compounds like this compound in the brains of freely moving animals.[2][3] This method allows for the continuous monitoring of extracellular neurotransmitter levels, providing crucial insights into a drug's pharmacodynamic profile.[2] These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies to assess the impact of this compound on dopamine and serotonin levels in the striatum, a key brain region for motor control and reward. Due to the limited availability of direct in vivo microdialysis data for this compound, this protocol is adapted from established methodologies for other dopamine agonists.[2]
Data Presentation
The following tables summarize expected quantitative data based on studies of other dopamine agonists and typical basal neurotransmitter levels observed in rat striatum. These values should be considered as a reference, and actual results with this compound may vary.
Table 1: Basal Extracellular Neurotransmitter Concentrations in Rat Striatum
| Analyte | Basal Concentration (pg/10 µL) |
| Dopamine (DA) | ~250 |
| Serotonin (5-HT) | ~160 |
Data adapted from representative studies using in vivo microdialysis and HPLC-ECD.
Table 2: Expected Effects of a D2-like Dopamine Agonist on Striatal Dopamine and Serotonin Levels
| Treatment | % Change in Dopamine | % Change in Serotonin |
| D2-like Agonist | ↓ (Decrease) | ↔ (No significant change) or slight ↓ |
The activation of presynaptic D2 autoreceptors by an agonist is expected to decrease the synthesis and release of dopamine. The effect on serotonin is generally less pronounced.
Experimental Protocols
This section details the key experimental procedures for an in vivo microdialysis study with this compound.
I. Animal Preparation and Stereotaxic Surgery
This protocol is based on established methods for in vivo microdialysis in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dental cement
-
Analgesic
Procedure:
-
Anesthetize the rat and securely mount it in a stereotaxic frame.
-
Shave the scalp and sterilize the surgical area.
-
Make a midline incision to expose the skull.
-
Drill a small burr hole in the skull over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be verified with a stereotaxic atlas.
-
Slowly lower the guide cannula to the predetermined coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Administer post-operative analgesics and allow the animal a recovery period of at least 48 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution (dissolved in a suitable vehicle)
-
Tubing and connectors
Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After establishing a stable baseline (typically 3-4 consecutive samples with less than 15% variation), administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
Continue collecting dialysate samples for a predetermined duration (e.g., 3-4 hours) to monitor the drug's effect on dopamine and serotonin release.
III. Sample Analysis: HPLC with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the simultaneous quantification of dopamine and serotonin in microdialysate samples.
Instrumentation and Conditions:
-
HPLC System: Isocratic pump, autosampler, and electrochemical detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate, citric acid) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile), pH adjusted to approximately 3.0-4.0.
-
Electrochemical Detector: Glassy carbon working electrode with a potential set to optimally oxidize dopamine and serotonin (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).
Analytical Procedure:
-
Inject a small volume (e.g., 10 µL) of the dialysate sample into the HPLC system.
-
Separate dopamine and serotonin on the analytical column.
-
Detect the analytes using the electrochemical detector.
-
Quantify the concentrations of dopamine and serotonin by comparing the peak areas to those of known standards.
Mandatory Visualizations
Signaling Pathway of a D2 Receptor Agonist
Caption: Signaling cascade initiated by a D2 receptor agonist like this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for the in vivo microdialysis procedure with this compound.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with Disulergine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered when working with Disulergine.
Troubleshooting Guide: Solubility Issues
This compound, an ergoline derivative, can present solubility challenges. The following guide provides a systematic approach to overcoming these issues.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Initial Steps:
-
Verify Solvent Choice: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF). Aqueous buffers are generally not suitable for dissolving the free base form of this compound.
-
Increase Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C for 10-15 minutes. Intermittent vortexing during this time can aid dissolution. Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Advanced Troubleshooting:
-
Small-Scale Solubility Test: Before preparing a large stock solution, perform a small-scale test to determine the approximate solubility in the chosen solvent. This will help in preparing a stock solution at a concentration that is known to be achievable.
-
Co-solvent System: If solubility in a single solvent is limited, a co-solvent system may be effective. For example, a mixture of DMSO and ethanol could improve solubility.
-
Problem 2: this compound precipitates out of solution upon dilution into aqueous media (e.g., cell culture medium).
This is a common issue known as "crashing out" and occurs when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous environment where it is less soluble.
-
Mitigation Strategies:
-
Optimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous medium. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm Aqueous Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can improve solubility.
-
Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while vortexing to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the general solubility of ergoline alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound. Ethanol, methanol, and N,N-dimethylformamide (DMF) can be considered as alternative solvents.
Q2: Is there any quantitative solubility data available for this compound?
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store stock solutions of ergoline alkaloids in a non-protic solvent like DMSO at -20°C or below.[1] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: My this compound solution has been stored for a while and now has visible precipitate. Can I still use it?
A4: It is not recommended to use a solution with precipitate. The formation of precipitate indicates that the compound is no longer fully dissolved, and the actual concentration of the solution is unknown. Attempt to redissolve the precipitate by gentle warming and vortexing. If this is unsuccessful, it is best to prepare a fresh solution.
Q5: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A5: As an ergoline derivative, this compound is likely to have low solubility in aqueous solutions.[2] It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Data Presentation
| Solvent | General Suitability for Poorly Soluble Compounds | Recommended Starting Concentration for Testing |
| DMSO | High | 10-50 mM |
| Ethanol | Moderate | 1-10 mM |
| Methanol | Moderate | 1-10 mM |
| DMF | High | 10-50 mM |
| Water | Low | < 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
For stubborn dissolution, gently warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Prepare Intermediate Dilutions (if necessary): If a large dilution factor is required, prepare one or more intermediate dilutions of the this compound stock solution in the cell culture medium.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Mix Thoroughly: Continue to mix the final solution for a few seconds to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is crucial to account for any effects of the solvent on your experimental system.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound acts as an agonist at the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway
Prolactin Inhibition Pathway
This compound inhibits the secretion of prolactin from the anterior pituitary gland. This is achieved through its agonistic activity at dopamine D2 receptors located on lactotroph cells. The resulting decrease in cAMP leads to reduced prolactin gene transcription and exocytosis of prolactin-containing vesicles.
Caption: Prolactin Inhibition Signaling Pathway
Experimental Workflow: Troubleshooting Solubility
The following workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: Experimental Workflow for Troubleshooting Solubility
References
Technical Support Center: Optimizing Lisuride Concentration for Neuronal Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Lisuride, a dopamine and serotonin receptor agonist, in neuronal cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Lisuride in primary neuronal cultures?
A1: Based on published studies, a good starting concentration range for Lisuride in primary mouse mesencephalic cultures is between 0.001 µM and 1 µM.[1][2] This range has been shown to enhance the survival of dopaminergic neurons and protect against neurotoxicity.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and experimental conditions.
Q2: What is the primary mechanism of action of Lisuride in neurons?
A2: Lisuride is a potent agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors.[3] It also exhibits antagonist properties at some 5-HT2B receptors. Its neuroprotective effects are thought to be mediated, at least in part, by reducing glutamate-induced excitotoxicity and oxidative stress.
Q3: How should I prepare a stock solution of Lisuride for cell culture experiments?
A3: Lisuride maleate is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final working concentration in your cell culture medium should be prepared by diluting the stock solution. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known neuroprotective effects of Lisuride in vitro?
A4: In primary neuronal cultures, Lisuride has been shown to:
-
Enhance the survival of dopaminergic neurons.
-
Protect against toxicity induced by L-DOPA and the neurotoxin MPP+.
-
Reduce glutamate-induced cell death and the formation of nitric oxide and superoxide radicals.
-
Stimulate dopamine uptake.
Q5: Which signaling pathways are modulated by Lisuride in neurons?
A5: Lisuride modulates several key signaling pathways in neurons, including:
-
Dopamine Receptor Signaling: As a D2-like receptor agonist, it influences downstream pathways that modulate neuronal activity.
-
Serotonin Receptor Signaling: Its activity at 5-HT1A receptors can impact various cellular processes.
-
PI3K/Akt Pathway: Lisuride has been shown to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and proliferation.
-
NMDA Receptor Signaling: It can beneficially modulate NMDA receptor signaling and glutamate-mediated excitotoxicity.
-
TrkB Signaling: Some evidence suggests that Lisuride can directly bind to and promote the dimerization of the BDNF receptor TrkB, a key pathway in neuronal plasticity.
Troubleshooting Guide
Q1: I am observing neuronal cell death after treating my cultures with Lisuride. What could be the cause?
A1: While Lisuride has shown neuroprotective effects at lower concentrations, higher concentrations could potentially lead to cytotoxicity.
-
High Concentration: Verify the final concentration of Lisuride in your culture medium. It is crucial to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell type. Concentrations significantly above the recommended 1 µM range should be approached with caution.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Lisuride is at a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same final solvent concentration to assess its effect on your cultures.
-
Compound Stability: Lisuride solutions may have limited stability. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
Q2: I am not observing the expected neuroprotective effect of Lisuride in my experimental model.
A2: Several factors could contribute to a lack of efficacy.
-
Sub-optimal Concentration: The effective concentration of Lisuride can be cell-type specific. Perform a thorough dose-response study to ensure you are using an optimal concentration.
-
Timing of Treatment: The timing of Lisuride application relative to the neurotoxic insult is critical. For protective effects against toxins like MPP+ or glutamate, pre-treatment with Lisuride may be necessary.
-
Receptor Expression: The neuronal cells you are using must express the target receptors (dopamine D2-like and serotonin 5-HT1A receptors) for Lisuride to exert its effects. Verify the expression of these receptors in your culture system.
-
Experimental Model: The nature and severity of the neurotoxic insult in your model may be too severe for Lisuride to confer significant protection.
Q3: My Lisuride solution appears to have precipitated in the cell culture medium.
A3: Lisuride has limited aqueous solubility.
-
Solubilization: Ensure the initial stock solution in DMSO is fully dissolved before further dilution into your aqueous culture medium. Gentle warming and vortexing may aid dissolution.
-
Final Concentration: High final concentrations of Lisuride in the medium are more prone to precipitation. If you require higher concentrations, you may need to explore the use of solubilizing agents, though their potential effects on the cells must be carefully evaluated. One commercial source suggests a formulation with PEG300 and Tween-80 for in vivo use, which might be adapted for in vitro work with appropriate controls.
Data Presentation
Table 1: Recommended Concentration Ranges of Lisuride for Neuronal Culture Experiments
| Parameter | Concentration Range | Cell Type | Effect | Reference |
| Neuroprotection | 0.001 - 1 µM | Primary mouse mesencephalic neurons | Enhanced survival, protection against MPP+ and L-DOPA toxicity | |
| Reduction of Excitotoxicity | Not specified, but effective | Primary mouse mesencephalic neurons | Reduced glutamate-induced cell death and radical formation | |
| General Use | Up to 10 µM | Primary rat mesencephalic cultures, SH-SY5Y cells | Protective effects observed up to 10 µM for other compounds; suggests a potential upper limit to explore |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of Lisuride against MPP+ Toxicity in Primary Dopaminergic Neurons
This protocol is adapted from methodologies described in the literature.
-
Cell Plating: Plate primary mouse mesencephalic neurons on poly-D-lysine coated culture plates at an appropriate density.
-
Cell Culture: Culture the neurons in a suitable medium, such as DMEM supplemented with necessary growth factors and serum.
-
Lisuride Treatment: After 6 days in vitro (DIV), initiate treatment with Lisuride at various concentrations (e.g., 0.001, 0.01, 0.1, 1 µM). A vehicle control (medium with the same final concentration of DMSO) should be included. Change the medium with fresh Lisuride every 2 days.
-
Toxin Exposure: On DIV 12, expose the cultures to the neurotoxin MPP+ (e.g., 10 µM) for 48 hours, in the continued presence of the respective Lisuride concentrations.
-
Immunocytochemistry: On DIV 14, fix the cells with 4% paraformaldehyde. Perform immunocytochemistry for Tyrosine Hydroxylase (TH) to specifically label dopaminergic neurons. A nuclear counterstain like DAPI can be used to visualize all cells.
-
Quantification: Acquire images using fluorescence microscopy and count the number of TH-positive neurons in multiple fields per well. The survival of dopaminergic neurons in Lisuride-treated groups is then compared to the MPP+-only treated group.
Mandatory Visualizations
Caption: Simplified signaling pathways of Lisuride in neurons.
Caption: Workflow for assessing Lisuride's neuroprotective effects.
References
Technical Support Center: Off-Target Effects of Disulergine in Vitro
Notice: Despite a comprehensive search for in vitro off-target effects, kinase profiling, receptor binding profiles, GPCR screening results, and safety pharmacology data for Disulergine, no specific quantitative data or detailed experimental protocols are publicly available at this time. The information typically required to populate a detailed technical support resource, including binding affinities (Ki), IC50 values, and specific off-target interactions, could not be located.
This resource has been structured to address common questions and troubleshooting scenarios that researchers may encounter when investigating the off-target effects of a compound like this compound. The methodologies and guidance provided are based on established principles of in vitro pharmacology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected phenotype in my cell-based assay after treating with this compound. Could this be due to an off-target effect?
A1: It is possible that an unexpected phenotype is the result of this compound interacting with unintended molecular targets in your experimental system. To begin troubleshooting, consider the following:
-
Literature Review: Conduct a thorough search for any known primary and secondary targets of this compound and its structural analogs. This may provide clues about potential off-target interactions.
-
Dose-Response Analysis: Perform a full dose-response curve. Atypical curve shapes, such as biphasic responses, can sometimes suggest multiple target engagement.
-
Control Compounds: Include well-characterized tool compounds that are known to act on suspected off-target pathways to see if they replicate the observed phenotype.
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct endpoint of the same biological pathway.
Q2: How can I proactively screen for potential off-target effects of this compound in my in vitro model?
A2: Proactive screening is a critical step in understanding the selectivity of a compound. Recommended approaches include:
-
Broad Panel Screening: Utilize commercially available services that offer broad screening panels against a wide range of targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Target-Focused Panels: If you have a hypothesis about a potential off-target class (e.g., based on chemical structure or observed phenotype), use a more focused panel for higher resolution.
-
Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to assess the compound's effects on various cellular parameters.
Q3: What are the typical experimental approaches to determine the binding affinity of this compound to a suspected off-target receptor?
A3: To quantify the interaction between this compound and a potential off-target, radioligand binding assays are a gold standard. The general workflow is as follows:
Caption: General workflow for a radioligand binding assay.
Q4: My kinase assay results suggest this compound is inhibiting a kinase that is not its primary target. How do I confirm this?
A4: To confirm off-target kinase inhibition, a multi-step approach is recommended:
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound against the suspected off-target kinase.
-
Mechanism of Inhibition Studies: Conduct kinetic studies to understand if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound engages the kinase within a cellular context.
Troubleshooting Guides
Issue 1: High background signal in a ligand binding assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of radioligand to filter plates or membranes. | Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine). Increase the number of wash steps. |
| Insufficient washing. | Optimize the volume and duration of wash steps. Use ice-cold wash buffer. |
| Radioligand degradation. | Check the age and storage conditions of the radioligand. Use fresh aliquots. |
Issue 2: Inconsistent results in a functional GPCR assay (e.g., cAMP or calcium flux).
| Possible Cause | Troubleshooting Step |
| Cell health and passage number. | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the assay. |
| Receptor desensitization. | Minimize pre-incubation times with agonists. Consider using an antagonist to reset the receptor state before adding the test compound. |
| Assay interference by the compound. | Run a control experiment to check for autofluorescence or other assay artifacts caused by this compound itself. |
Methodologies for Key Experiments
Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
-
Materials: Cell membranes expressing the target receptor, a suitable radioligand with known affinity for the target, unlabeled this compound, wash buffer, scintillation fluid, filter plates, and a scintillation counter.
-
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well filter plate, add the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Rapidly filter the contents of the plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the data and use non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
-
Objective: To measure the inhibitory activity of this compound against a specific kinase.
-
Materials: Purified kinase, kinase-specific substrate, ATP, this compound, and the ADP-Glo™ Kinase Assay kit.
-
Protocol:
-
Prepare a serial dilution of this compound.
-
Set up the kinase reaction by adding the kinase, substrate, and ATP to the wells of a microplate.
-
Add the different concentrations of this compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Plot the luminescence signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagram illustrates a generic GPCR signaling cascade, which can be a common site of off-target effects for many small molecules.
Caption: A simplified GPCR signaling pathway.
Technical Support Center: Stability of Disulergine in Different Solvents
This technical support center provides guidance on the stability of Disulergine in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated after preparation. What should I do?
A1: Cloudiness or precipitation can indicate poor solubility or degradation. Consider the following:
-
Solvent Choice: this compound, like many ergot alkaloids, has limited solubility in aqueous solutions. It is practically insoluble in water but freely soluble in methanol and soluble in ethanol.[1] For aqueous buffers, the pH is critical; solubility of similar compounds is significantly higher in acidic media (e.g., 0.1N HCl) compared to neutral or alkaline buffers (pH 6.8).[1][2]
-
Temperature: Ensure the solvent and vessel are at ambient temperature. Some compounds exhibit lower solubility at colder temperatures.
-
Sonication: Gentle sonication can help dissolve the compound.
-
Preparation of Stock Solutions: It is recommended to prepare stock solutions in organic solvents like methanol or ethanol at a higher concentration and then dilute them with the aqueous buffer of choice.[3]
Q2: I am observing a loss of this compound potency in my assays over a short period. What could be the cause?
A2: Loss of potency is often due to chemical degradation. Key factors influencing the stability of ergot alkaloids include:
-
Solvent: Protic solvents can influence the epimerization of some ergot alkaloids.[4] For long-term storage of solutions, chloroform has shown to be a stable solvent with minimal degradation or epimerization. Acetonitrile is a convenient solvent for HPLC analysis, but long-term storage in it should be at -20°C or below.
-
pH: Ergot alkaloids can be susceptible to hydrolysis, especially in alkaline conditions. Acidic conditions (pH 2.0-2.3) have been shown to be suitable for some analytical methods involving similar compounds.
-
Light Exposure: Photodegradation can be a significant issue. Solutions of similar compounds like bromocriptine degrade significantly when exposed to sunlight. It is crucial to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature: Higher temperatures accelerate degradation. For short-term use, solutions should be kept at room temperature, but for longer-term storage, refrigeration (-20°C) is recommended.
Q3: I see extra peaks in my chromatogram when analyzing this compound. What are they?
A3: Extra peaks likely represent degradation products or epimers.
-
Epimerization: Ergot alkaloids can undergo epimerization at the C8 position, converting between the active R-form and the less active S-form (indicated with an "-inine" suffix). This process can be influenced by solvents, pH, and temperature.
-
Degradation Products: Forced degradation studies on the related compound bromocriptine have shown degradation under hydrolytic (especially alkaline), oxidative, and photolytic stress. These degradation products will appear as separate peaks in your chromatogram. A stability-indicating analytical method should be able to resolve the parent drug from its degradation products.
Q4: How should I prepare and store my this compound stock solutions?
A4:
-
Preparation: Dissolve this compound in a suitable organic solvent such as methanol or acetonitrile to prepare a concentrated stock solution.
-
Storage: Store stock solutions in tightly sealed, amber glass vials at -20°C or below for long-term stability. For daily use, a fresh dilution into the experimental buffer is recommended.
Stability of Ergot Alkaloids in Various Solvents (Representative Data)
The following table summarizes the stability of ergot alkaloids in different solvents based on available literature. This data should be considered as a general guideline for this compound.
| Solvent | Temperature | Stability Observations | Reference |
| Chloroform | 20°C | High stability, no significant epimerization or degradation observed for long-term storage. | |
| Acetonitrile | 20°C | Less stable for long-term storage, epimerization may occur. | |
| Acetonitrile | -20°C | Recommended for long-term storage of analytical standards. | |
| Methanol / Dichloromethane | 20°C | Higher tendency for epimerization compared to other solvents. | |
| Water-Alcohol Mixtures | Room Temp | Stable solutions can be obtained in water-alcohol mixtures with dielectric constants between 30 and 45. | |
| Acetonitrile/Ammonium Carbonate Buffer | HPLC run | Constant epimer ratio, indicating stability during analysis. |
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation)
This protocol is based on ICH guidelines for stress testing and can be adapted to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Incubate at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for a specified time. Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the powdered drug in a hot air oven at 80°C for a specified duration (e.g., 24, 48, 72 hours). Also, heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the powdered drug and the stock solution to direct sunlight or a UV lamp for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, dilute with the mobile phase to a suitable concentration, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Representative Stability-Indicating HPLC Method
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 5) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 300 nm for bromocriptine).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing this compound Stability and Their Outcomes.
References
- 1. scispace.com [scispace.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. The first spectrofluorimetric protocol for sensitive quantitative analysis of bromocriptine in its pure and pharmaceutical forms: evaluation of the greenness of the method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Disulergine (Disulfiram)-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the side effects of Disulergine (Disulfiram) in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in animal research?
A1: this compound is more commonly known as Disulfiram. It is a medication primarily used to treat alcohol dependence. In animal research, it is often used to model the effects of alcohol aversion therapy, study the neurobiology of addiction, and investigate its potential as a repurposed drug for conditions such as cancer and certain infections.[1]
Q2: What are the most common side effects observed with this compound administration in animal models?
A2: The most frequently reported side effects in animal models include neurotoxicity, hepatotoxicity, and behavioral changes. Neurotoxicity can manifest as peripheral neuropathy and motor deficits.[2] Hepatotoxicity is characterized by elevated liver enzymes and, in severe cases, liver damage.[3] Behavioral side effects can include anxiety and alterations in motor activity.[4][5]
Q3: What is the primary mechanism of action of this compound that leads to these side effects?
A3: this compound irreversibly inhibits the enzyme aldehyde dehydrogenase (ALDH). This inhibition leads to an accumulation of acetaldehyde when alcohol is consumed, causing aversive reactions. However, even without alcohol, Disulfiram and its metabolites can cause side effects by inhibiting other enzymes, such as dopamine β-hydroxylase, which is involved in neurotransmitter synthesis, and by inducing oxidative stress.
Troubleshooting Guides
Issue 1: Observing signs of neurotoxicity (e.g., ataxia, tremors, limb weakness).
Q1.1: At what doses are neurotoxic effects of this compound typically observed in rodents?
A1.1: Neurotoxic effects are generally dose-dependent. Studies in rats have shown that chronic administration of high doses, such as 1% w/w in feed (approximately 500-600 mg/kg/day), can lead to morphological changes in the peripheral nerves after 4 weeks. Acute high doses (e.g., 220-580 mg/kg daily) have also been shown to induce nerve damage.
Q1.2: How can I minimize this compound-induced neurotoxicity?
A1.2: Several strategies can be employed:
-
Dose Optimization: Use the lowest effective dose of this compound for your experimental endpoint. Dose-response studies are crucial to determine the therapeutic window with minimal toxicity.
-
Co-administration with Antioxidants: N-acetylcysteine (NAC) has shown potential in mitigating oxidative stress-induced cellular damage, which is a contributing factor to this compound's toxicity.
-
Alternative Route of Administration: Intranasal delivery has been explored as a method to achieve therapeutic effects in the central nervous system at lower overall doses, potentially reducing peripheral side effects.
Issue 2: Elevated liver enzymes or signs of hepatotoxicity.
Q2.1: What is the reported incidence and severity of this compound-induced hepatotoxicity in animal models?
A2.1: While severe hepatotoxicity is considered rare, mild to moderate elevations in liver enzymes can occur. In rats, long-term administration of doses up to 100 mg/kg did not produce significant hepatotoxicity. However, the risk increases with higher doses and prolonged exposure. The estimated incidence of acute liver injury in humans is 1 per 10,000 to 30,000 patient-years of treatment.
Q2.2: What are the recommended strategies to reduce the risk of hepatotoxicity?
A2.2:
-
Regular Monitoring: Routinely monitor liver function by measuring serum levels of enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Antioxidant Co-therapy: Co-administration of antioxidants may help protect the liver from oxidative damage. Dihydromyricetin (DHM) has shown hepatoprotective effects in alcohol-induced liver injury and may have a similar protective role against this compound-induced stress. N-acetylcysteine (NAC) can also help replenish glutathione stores in the liver, a key antioxidant.
Issue 3: Unwanted behavioral changes in experimental animals (e.g., increased anxiety, altered motor activity).
Q3.1: How does this compound affect behavior in rodents?
A3.1: The effects of this compound on behavior can be complex. Some studies report anxiogenic (anxiety-producing) effects, particularly at higher doses (e.g., 100 mg/kg in rats). Conversely, other studies in mice have shown anxiolytic (anxiety-reducing) effects at doses of 40 and 80 mg/kg. It can also cause decrements in motor performance and coordination.
Q3.2: How can I manage or account for these behavioral side effects in my experiments?
A3.2:
-
Appropriate Behavioral Paradigms: Use a battery of behavioral tests to fully characterize the effects of this compound in your specific model and dose. The elevated plus-maze, open field test, and rotarod test are commonly used.
-
Dose Selection: The behavioral effects are often dose-dependent. Lowering the dose may mitigate unwanted anxiogenic or motor-impairing effects while retaining the desired therapeutic effect.
-
Acclimation and Handling: Proper acclimation of animals to the experimental procedures and gentle handling can help reduce baseline stress and anxiety, making the specific effects of the drug easier to interpret.
Data Presentation
Table 1: Dose-Response of this compound-Induced Side Effects in Rodents
| Animal Model | Dose | Route of Administration | Observed Side Effect | Severity | Reference |
| Rat | 100 mg/kg | Intraperitoneal (IP) | Anxiogenic-like behavior | Significant increase in anxiety parameters | |
| Mouse | 40 mg/kg, 80 mg/kg | Intraperitoneal (IP) | Anxiolytic-like behavior | Significant increase in time spent in open arms of elevated plus-maze | |
| Rat | 220-580 mg/kg/day | Oral | Nerve damage in the gut | Decreased acetylcholinesterase reactivity | |
| Rat | 1% w/w in feed (~500-600 mg/kg/day) for 4 weeks | Oral | Peripheral neuropathy (Schwann cell vacuoles, demyelination) | Morphological changes observed | |
| Dog | 100 mg/kg/day for 2 days, then 40 mg/kg/day for 3 days | Oral or IP | Inhibition of liver aldehyde dehydrogenase | 20-50% of control activity |
Table 2: Efficacy of Mitigation Strategies for this compound-Induced Side Effects
| Mitigation Strategy | Animal Model | This compound Dose | Mitigation Agent Dose | Outcome | Reference |
| N-acetylcysteine (NAC) | Rat (LPS-induced neuroinflammation) | 100 mg/kg/day (IP) | 100 mg/kg/day (IP) | Increased non-protein sulfhydryl groups (antioxidant marker) in the cerebral cortex | |
| Dihydromyricetin (DHM) | Rat (Alcohol intoxication model) | N/A | 1 mg/kg (IP) | Counteracted acute alcohol intoxication and withdrawal signs | |
| Intranasal Administration | Rat | 1.5 mg/rat (intranasal) vs. 1000 mg/kg (oral) | N/A | Achieved anxiolytic effects at a much lower dose without the adverse alcohol-related interactions seen with oral administration |
Experimental Protocols
1. Protocol for Intranasal Administration of this compound in Rats
-
Objective: To deliver this compound directly to the central nervous system, potentially reducing peripheral side effects.
-
Materials:
-
This compound (Disulfiram)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) for solubilization
-
Fine particle sprayer or micropipette
-
Anesthesia (e.g., isoflurane, if necessary for restraint)
-
-
Procedure:
-
Prepare the this compound solution by dissolving it in 50% HP-β-CD.
-
If the animal is not habituated to the procedure, induce light anesthesia to minimize stress and ensure accurate dosing.
-
Hold the animal in a supine position with its head tilted back.
-
Using a micropipette or a fine particle sprayer, administer a small volume (e.g., 5-10 µL per nostril) of the this compound solution into one nostril.
-
Allow a brief pause (30-60 seconds) for the solution to be absorbed before administering the next drop, alternating between nostrils.
-
The total recommended volume for a rat is typically up to 0.1 mL.
-
Monitor the animal for any signs of respiratory distress during and after the procedure.
-
2. Protocol for Co-administration of N-acetylcysteine (NAC) to Mitigate Oxidative Stress
-
Objective: To reduce this compound-induced cellular damage by supplementing with the antioxidant NAC.
-
Materials:
-
This compound (Disulfiram)
-
N-acetylcysteine (NAC)
-
Appropriate vehicle for administration (e.g., saline)
-
-
Procedure:
-
Determine the appropriate doses for this compound and NAC based on your experimental design. A study in rats used 100 mg/kg/day of both this compound and NAC administered intraperitoneally.
-
Prepare the this compound and NAC solutions in a suitable vehicle.
-
Administer NAC prior to or concurrently with this compound. The timing of administration may need to be optimized for your specific model.
-
Proceed with your experimental protocol.
-
At the end of the experiment, collect tissues (e.g., liver, brain) to measure markers of oxidative stress.
-
3. Protocol for Assessment of this compound-Induced Anxiety using the Elevated Plus-Maze (EPM)
-
Objective: To quantify anxiety-like behavior in rodents following this compound administration.
-
Materials:
-
Elevated plus-maze apparatus
-
Video tracking software (optional, but recommended for accurate data collection)
-
-
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer this compound or vehicle at the desired dose and time point before the test. For example, anxiolytic effects in mice were observed 30 minutes after intraperitoneal injection of 40 or 80 mg/kg Disulfiram.
-
Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Mandatory Visualizations
References
- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfiram produces a non-carbon disulfide-dependent schwannopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanol-cephalosporin antibiotic interactions: an animal model for the detection of disulfiram (Antabuse)-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Disulfiram Produces Potent Anxiolytic-Like Effects Without Benzodiazepine Anxiolytics-Related Adverse Effects in Mice [frontiersin.org]
- 5. Anxiogenic effect of disulfiram evaluated in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Disulergine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with improving the oral bioavailability of Disulergine, an ergoline derivative. Given the limited publicly available data on this compound's oral bioavailability, this guide draws upon information on its physicochemical properties and data from closely related, well-studied ergoline derivatives such as bromocriptine and cabergoline, which share similar structural features and are known to exhibit poor oral bioavailability due to low solubility and extensive first-pass metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
Based on its classification as an ergoline derivative, the primary challenges for oral delivery of this compound are expected to be:
-
Poor Aqueous Solubility: Like many ergoline compounds, this compound is likely to have low solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Ergot alkaloids are known to be extensively metabolized in the liver and gut wall after oral administration. This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation. For instance, the oral bioavailability of bromocriptine, a similar ergoline derivative, is only about 6-7% due to this phenomenon, even though its absorption can be around 28%[1][2][3].
Q2: What is the expected oral bioavailability of this compound?
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Solubility Enhancement Techniques:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous form with a larger surface area.
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs like this compound. These systems form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and lymphatic transport, potentially bypassing some first-pass metabolism.
-
Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range (nanonization) can significantly increase its surface area and dissolution velocity.
-
-
Bypassing First-Pass Metabolism:
-
Mucoadhesive Formulations: Formulations that adhere to the buccal or sublingual mucosa can allow for direct absorption into the systemic circulation, avoiding the gastrointestinal tract and the liver.
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles can alter its distribution and potentially reduce its exposure to metabolic enzymes in the liver.
-
Q4: Are there any specific excipients that are recommended for formulating this compound?
The choice of excipients will depend on the chosen formulation strategy.
-
For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are commonly used carriers.
-
For Lipid-Based Formulations (SNEDDS): A combination of oils (e.g., castor oil, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., ethanol, propylene glycol) are typically used.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experimental work.
Problem Area: Low In Vitro Dissolution
Q: My this compound formulation shows very poor dissolution in simulated gastric and intestinal fluids. What could be the cause and how can I improve it?
A:
-
Possible Cause: The crystalline nature and low aqueous solubility of this compound are the most likely reasons for poor dissolution.
-
Troubleshooting Steps:
-
Particle Size Reduction: If you are working with the pure drug, consider micronization or nanomilling to increase the surface area.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier. Experiment with different polymers (PVP, PEG, HPMC) and drug-to-polymer ratios to find the optimal combination for dissolution enhancement.
-
pH Modification: Investigate the pH-solubility profile of this compound. If it is a weakly basic or acidic compound, altering the pH of the dissolution medium (within a physiologically relevant range) or incorporating pH-modifying excipients in your formulation might improve dissolution. For example, the solubility of bromocriptine is higher in acidic media.
-
Inclusion Complexation: Consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of guest molecules.
-
Problem Area: High Variability in In Vivo Pharmacokinetic Studies
Q: I am observing high inter-individual variability in the plasma concentrations of this compound after oral administration in my animal model. What could be the reasons?
A:
-
Possible Causes:
-
Variable First-Pass Metabolism: The extent of first-pass metabolism can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450 family).
-
Food Effects: The presence or absence of food can alter gastric emptying time, GI tract pH, and the secretion of bile salts, all of which can influence the dissolution and absorption of a poorly soluble drug.
-
Formulation Instability: The physical stability of your formulation (e.g., precipitation of the drug from a lipid-based system) in the GI tract can lead to erratic absorption.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Conduct your pharmacokinetic studies in either fasted or fed animals consistently to minimize variability from food effects.
-
Inhibit First-Pass Metabolism (for mechanistic understanding): In preclinical studies, co-administering a known inhibitor of relevant CYP enzymes (if known for this compound or other ergolines) can help to understand the contribution of first-pass metabolism to the observed variability. For example, pre-treatment with a hepatic microsome inhibitor increased the bioavailability of bromocriptine in rats.
-
Optimize Formulation for In Vivo Stability: For lipid-based formulations, incorporate polymers that can act as precipitation inhibitors to maintain the drug in a solubilized state in the GI tract. For solid dispersions, ensure the chosen polymer effectively prevents recrystallization of the drug.
-
Problem Area: Low Oral Bioavailability Despite Improved Dissolution
Q: I have successfully developed a formulation that shows enhanced in vitro dissolution of this compound, but the in vivo oral bioavailability is still very low. What should I investigate next?
A:
-
Possible Cause: This scenario strongly suggests that extensive first-pass metabolism is the primary barrier to oral bioavailability. Even if the drug dissolves, it is being rapidly metabolized before it can reach the systemic circulation.
-
Troubleshooting Steps:
-
Investigate Alternative Routes of Administration: To confirm the impact of first-pass metabolism, compare the pharmacokinetic profile after oral administration with that after intravenous (IV) or intraperitoneal (IP) administration. A significantly higher area under the curve (AUC) for the non-oral routes would confirm a major first-pass effect.
-
Lymphatic Transport Enhancement: For highly lipophilic drugs, formulating with long-chain triglycerides in a lipid-based system can promote lymphatic transport, which can partially bypass the portal circulation and first-pass metabolism in the liver.
-
Prodrug Approach: Consider designing a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active parent drug in the systemic circulation.
-
Quantitative Data Summary
The following tables summarize relevant pharmacokinetic data for the closely related ergoline derivatives, bromocriptine and cabergoline. This data can serve as a benchmark for what to expect with this compound and to evaluate the success of bioavailability enhancement strategies.
Table 1: Oral Bioavailability and Pharmacokinetic Parameters of Bromocriptine and Cabergoline
| Parameter | Bromocriptine | Cabergoline | Source |
| Oral Bioavailability | ~6-7% (Human & Rat) | Unknown (significant first-pass effect) | |
| Absorption | ~28% (Human) | Well absorbed | |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 2-3 hours | |
| Elimination Half-life (t½) | ~6-14 hours | ~63-68 hours | |
| Metabolism | Extensive first-pass metabolism by CYP3A4 | Extensive hepatic metabolism (hydrolysis) |
Table 2: Preclinical Pharmacokinetic Data in Rats
| Parameter | Bromocriptine | Cabergoline | Source |
| Oral Bioavailability | ~6% | - | |
| Absorption (Oral) | ~32-40% | - | |
| Effect of Hepatic Microsome Inhibitor | Bioavailability increased to ~22% | - |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at improving the oral bioavailability of poorly soluble drugs, adapted for a compound like this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000, or HPMC E5)
-
Organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both drug and polymer)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by visual inspection.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film or mass is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle to obtain a fine powder. Sieve the powder through a specific mesh size (e.g., #60 or #100) to ensure particle size uniformity.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (using techniques like DSC, XRD, and FTIR to confirm the amorphous nature and absence of drug-polymer interaction).
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate a SNEDDS of this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil (e.g., Castor oil, Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Kolliphor RH40, Cremophor EL)
-
Co-surfactant (e.g., Ethanol, Propylene glycol, Transcutol P)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant (S/CoS mix). Titrate each mixture with water and observe for the formation of a clear or slightly bluish, transparent liquid, which indicates a nanoemulsion.
-
Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Accurately weigh the components and mix them in a glass vial. Add the accurately weighed this compound to the mixture. Heat the mixture in a water bath at a low temperature (e.g., 40°C) and vortex until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
Characterization:
-
Self-emulsification time and dispersibility: Add a small amount of the SNEDDS formulation to a larger volume of water with gentle agitation and measure the time it takes to form a nanoemulsion. Visually assess the clarity and dispersibility.
-
Droplet size and zeta potential: Dilute the formed nanoemulsion with water and measure the droplet size and zeta potential using a suitable particle size analyzer.
-
In vitro dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release from the SNEDDS.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Addressing inconsistent results in Disulergine experiments
Disulergine Technical Support Center
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in this compound's binding affinity (Ki) between different experimental batches?
A1: Variability in binding affinity can stem from several sources. The most common culprits are the cellular context and the specific protocol used. Different cell lines (e.g., HEK293 vs. CHO) can have different membrane compositions and express different levels of interacting proteins, which can allosterically modulate receptor affinity. Additionally, minor variations in buffer pH, ionic strength, or incubation time during the binding assay can lead to inconsistent results. We recommend standardizing your protocol and qualifying each new batch of cells.
Q2: this compound is showing potent inhibition of adenylyl cyclase in my recombinant cell line, but has a much weaker effect in primary neuron cultures. What could be the reason?
A2: This is a classic in vitro vs. ex vivo discrepancy. Recombinant cell lines often overexpress the target receptor (e.g., D2 dopamine receptor) to a very high density, which can amplify signaling responses. Primary neurons, however, have a more physiologically relevant receptor density and are embedded in a complex cellular network with competing signaling inputs and feedback loops. Furthermore, this compound may exhibit biased agonism, preferentially activating one pathway (G-protein signaling) in the artificial environment of a recombinant cell line while being less effective at engaging the full suite of pathways present in a primary neuron.
Q3: My in vivo results with this compound are not correlating with my in vitro potency. Why might this be happening?
A3: Several factors can cause this disconnect. The most common are related to pharmacokinetics and metabolism. This compound may have poor bioavailability, be rapidly metabolized by the liver into less active compounds, or fail to effectively cross the blood-brain barrier. We recommend conducting pharmacokinetic studies to determine the compound's half-life and brain penetrance in your animal model. Off-target effects in vivo can also produce a phenotype that confounds the expected results based on in vitro target engagement.
Troubleshooting Guides & Protocols
Issue 1: Inconsistent Receptor Binding Affinity
If you are observing variable Ki values for this compound, consult the following data and workflow.
Table 1: Comparative Binding Affinities (Ki) of this compound
This table summarizes typical Ki values (nM) obtained from competitive radioligand binding assays using [³H]-Spiperone in different preparations. Variability often arises from the receptor's environment.
| Preparation Type | Cell Line / Tissue | Target Receptor | Mean Ki (nM) | Standard Deviation |
| Recombinant Membrane | HEK293 | Human D2L | 5.2 | ± 0.8 |
| Recombinant Membrane | CHO-K1 | Human D2L | 8.9 | ± 1.5 |
| Native Membrane | Rat Striatum Homogenate | Native D2 | 15.4 | ± 4.2 |
The data clearly show that this compound's affinity is highest in recombinant HEK293 cell membranes and significantly lower in native brain tissue, suggesting that the cellular environment and/or species differences impact binding.
Use the following workflow to diagnose sources of variability in your binding experiments.
Caption: Workflow for troubleshooting inconsistent binding assay results.
-
Preparation: Use cell membranes from HEK293 cells stably expressing the human D2L receptor. Prepare a membrane suspension in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-Spiperone (final concentration ~0.2 nM), 25 µL of varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension (10-20 µg protein). For non-specific binding, use 10 µM Haloperidol.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester. Wash each well three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Issue 2: Discrepant Downstream Functional Activity
This compound's functional effects can be highly dependent on the downstream pathway being measured. It is a known "biased agonist," favoring G-protein signaling over β-arrestin recruitment in certain cellular contexts.
Table 2: Functional Potency (EC50) of this compound in HEK293-D2L Cells
| Assay Type | Pathway Measured | Mean EC50 (nM) | Standard Deviation |
| cAMP Accumulation Assay | Gαi Activation (Inhibition) | 25.6 | ± 5.1 |
| β-Arrestin Recruitment Assay | β-Arrestin 2 Translocation | 345.2 | ± 55.8 |
The data indicate that this compound is over 10-fold more potent at activating the Gαi pathway (leading to cAMP inhibition) than it is at recruiting β-arrestin. This functional bias is a key source of inconsistent results when different functional readouts are used.
The diagram below illustrates how this compound preferentially activates the G-protein pathway over the β-arrestin pathway at the D2 receptor.
Technical Support Center: Vehicle Selection for In Vivo Disulergine Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle for the in vivo administration of Disulergine (also known as CH-29717). Due to the limited publicly available data on the specific solubility of this compound, this guide focuses on providing a systematic approach to vehicle selection through experimental determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: There is currently no universally recommended vehicle for this compound specified in publicly available literature. This compound is an ergoline derivative, and the solubility of this class of compounds can vary significantly. Therefore, the appropriate vehicle must be determined experimentally based on the desired concentration, route of administration, and study duration. A logical workflow for this determination is outlined in the Troubleshooting Guide below.
Q2: What are common vehicles used for other ergoline derivatives?
A2: For other ergoline dopamine agonists, a range of vehicles has been used depending on the specific compound's physicochemical properties. These include:
-
Aqueous solutions: Saline (0.9% NaCl) is often preferred for water-soluble compounds, especially for intravenous or intraperitoneal injections, due to its isotonic nature.
-
Organic solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used to dissolve lipophilic compounds. However, their concentration should be minimized to avoid toxicity.
-
Oil-based vehicles: For highly lipophilic drugs, vehicles like corn oil, olive oil, or sesame oil are common, particularly for oral or intraperitoneal administration.
-
Suspensions: If a suitable solvent cannot be found, a suspension can be prepared using agents like carboxymethylcellulose (CMC) in saline.
Q3: How can I determine the solubility of this compound in different vehicles?
A3: A systematic solubility test should be performed. This involves attempting to dissolve a known amount of this compound in a specific volume of each candidate vehicle. This can be done at room temperature and, if necessary, with gentle heating or sonication. Visual inspection for particulates is the first step, followed by more quantitative measures if required.
Q4: What are the critical considerations when selecting a vehicle?
A4: The primary considerations are:
-
Solubility: The vehicle must dissolve this compound at the desired concentration.
-
Toxicity: The vehicle itself should not cause adverse effects in the animal model at the administered volume.
-
Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intraperitoneal, intravenous).
-
Stability: this compound should remain stable in the chosen vehicle for the duration of the experiment.
-
Viscosity: The viscosity of the final formulation should be suitable for the chosen administration method.
Troubleshooting Guide
This guide provides a step-by-step approach to selecting a vehicle for this compound.
Problem: Unable to find a suitable vehicle for this compound.
Solution Workflow:
-
Initial Solubility Screening:
-
Begin with a small-scale solubility test using a panel of common, well-tolerated in vivo vehicles.
-
A suggested starting panel is presented in the table below.
-
Attempt to dissolve a small, weighed amount of this compound in a fixed volume of each vehicle to determine an approximate solubility.
-
-
Vehicle Optimization:
-
If this compound has poor solubility in single vehicles, consider co-solvent systems (e.g., DMSO diluted with saline or PEG 400).
-
When using co-solvents, always keep the concentration of the organic solvent as low as possible.
-
If the compound is still not soluble, a suspension may be necessary.
-
-
Toxicity and Tolerance Testing:
-
Before initiating the main experiment, administer the chosen vehicle (without this compound) to a small cohort of animals to ensure it is well-tolerated at the intended volume and frequency.
-
Observe the animals for any signs of distress, irritation at the injection site, or other adverse reactions.
-
-
Formulation Stability:
-
Prepare the this compound formulation and store it under the intended experimental conditions (e.g., room temperature, 4°C).
-
Visually inspect the solution for any precipitation or changes in appearance over time.
-
Data Presentation: Common Vehicles for Initial Solubility Screening
| Vehicle | Common Abbreviation | Properties and Considerations |
| Saline (0.9% NaCl) | - | Isotonic, well-tolerated for most routes. Suitable for water-soluble compounds. |
| Phosphate-Buffered Saline | PBS | Buffered to physiological pH, well-tolerated. Suitable for pH-sensitive compounds. |
| Dimethyl Sulfoxide | DMSO | A powerful solvent for many nonpolar compounds. Can be toxic at high concentrations; typically used as a co-solvent and diluted to <10% in saline or PBS for injection. |
| Polyethylene Glycol 400 | PEG 400 | A water-miscible solvent for compounds with intermediate solubility. Can have physiological effects at high concentrations. |
| Corn Oil | - | An oil-based vehicle for highly lipophilic compounds. Suitable for oral or intraperitoneal administration. Not for intravenous use. |
| 1% Carboxymethylcellulose in Saline | CMC | A common suspending agent for insoluble compounds. Requires proper homogenization to ensure uniform dosing. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of this compound
-
Preparation: Weigh 1 mg of this compound into separate, small, clear vials.
-
Vehicle Addition: To each vial, add 100 µL of a different test vehicle from the table above. This will test for a solubility of at least 10 mg/mL.
-
Dissolution: Vortex each vial vigorously for 2 minutes. If the compound does not dissolve, try gentle warming (to 37°C) or brief sonication.
-
Observation: Visually inspect each vial against a dark background for any undissolved particles.
-
Documentation: Record the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each vehicle. If a clear solution is obtained, you can proceed to determine the maximum solubility by incrementally adding more this compound until saturation is reached.
Mandatory Visualizations
Technical Support Center: Disulergine Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Disulergine during storage. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, general best practices for ergoline derivatives, which are often sensitive to light, temperature, and oxidation, should be followed. It is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container at -20°C is advisable. For short-term use, storage at 2-8°C is acceptable.
Q2: What are the potential degradation pathways for this compound?
The exact degradation pathways of this compound are not well-documented in publicly available literature. However, based on its ergoline structure, potential degradation pathways may include:
-
Oxidation: The indole moiety and the tertiary amine are susceptible to oxidation.
-
Hydrolysis: The sulfamide group could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products.
Q3: How can I detect the degradation of my this compound sample?
Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent compound and its degradation products.[1][2] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to identify the structure of the degradation products.[3][4][5]
Q4: What signs of physical degradation should I look for?
Physical degradation may manifest as a change in color, appearance of particulate matter in a solution, or a change in solubility. If any of these are observed, the sample may be degraded and should be analyzed for purity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure). 2. Perform purity analysis using HPLC. 3. If degradation is confirmed, obtain a fresh batch of the compound. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Protect the sample from light and store it at a lower temperature. 2. Use LC-MS to identify the structure of the new peaks. 3. Evaluate the impact of the degradation products on your experimental results. |
| Discoloration of the solid compound or solution. | Oxidation or photodegradation. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or wrap containers in aluminum foil to protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the degradation products from the parent drug. Characterize the structure of significant degradation products using LC-MS.
Table 1: Example Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal | Dry Heat | 48 hours at 70°C |
| Photolytic | ICH Q1B Option 2 | Expose to light |
Protocol 2: HPLC Method for Purity Assessment
Objective: To develop an HPLC method to assess the purity of this compound and detect degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Pharmacological Responses to Disulergine
Welcome to the technical support center for Disulergine. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected pharmacological responses during in vitro and in vivo experiments. Since this compound is an ergoline-derived dopamine agonist and a metabolite of mesulergine, this guide also provides broader context on the pharmacology of this class of compounds to aid in troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My in vitro functional assay with this compound shows a lower potency than expected for a dopamine D2 receptor agonist. What could be the issue?
A1: Several factors could contribute to lower-than-expected potency in a functional assay. Consider the following troubleshooting steps:
-
Cell Line Integrity: Confirm the identity and passage number of your cell line. High-passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency. It is recommended to use cells within a defined, low passage number range.
-
Reagent Quality: Ensure the stability and purity of this compound. Degradation of the compound can lead to inaccurate concentration measurements. Also, check the expiration dates and proper storage of all assay reagents, including media, serum, and detection agents.
-
Assay Conditions: Optimize incubation times and reagent concentrations. For cAMP assays, ensure that the forskolin concentration is optimal for stimulating a robust signal.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and signaling pathways, leading to unreliable results.
Q2: I am observing a response in my cell-based assay at a much higher concentration of this compound than its reported binding affinity (Ki) for the D2 receptor. Why is there a discrepancy?
A2: A significant difference between binding affinity (Ki) and functional potency (EC50) can arise from several factors:
-
Receptor Reserve: The cell line used may have a low level of receptor expression, meaning a higher concentration of the agonist is needed to elicit a maximal response.
-
Signal Amplification: The specific signaling pathway being measured (e.g., cAMP inhibition, β-arrestin recruitment) has its own amplification cascade. The relationship between receptor occupancy and the final readout is often non-linear.
-
Partial Agonism: this compound may be acting as a partial agonist in your assay system. Partial agonists have lower intrinsic efficacy than full agonists and may not produce a maximal response even at saturating concentrations.
-
Off-Target Effects: At higher concentrations, this compound may be interacting with other receptors or cellular targets, leading to a confounding signal. It is crucial to determine the selectivity of the compound by testing its activity at a panel of relevant off-target receptors.
Q3: My in vivo study with this compound in rodents is showing unexpected behavioral effects not typically associated with dopamine D2 agonism. What could be the cause?
A3: Unexpected in vivo effects can be due to the complex interplay of pharmacokinetics and pharmacodynamics. Consider these possibilities:
-
Metabolism: this compound itself is a metabolite of mesulergine[1]. It may be further metabolized in vivo into active or inactive compounds with different receptor profiles.
-
Off-Target Receptor Engagement: As an ergoline derivative, this compound may interact with other receptors, such as serotonin (5-HT) and adrenergic receptors, which are known to be targets for this class of compounds. For example, some ergoline derivatives have been associated with cardiac fibrosis due to activity at 5-HT2B receptors.
-
Blood-Brain Barrier Penetration: The concentration of this compound in the central nervous system may differ from peripheral tissues, leading to different effects.
-
Pharmacokinetic Properties: The route of administration, absorption, distribution, and elimination of this compound will influence its concentration at the target sites over time.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay
Symptoms:
-
Large standard deviations in your data.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use calibrated multichannel pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Cell Health | Ensure cells are in the logarithmic growth phase and have high viability when plating. |
Issue 2: Unexpected Agonist Activity in a Functional Antagonist Assay
Symptoms:
-
The compound shows an increase in signal at high concentrations in an antagonist assay format.
| Possible Cause | Solution |
| Off-Target Agonism | The compound may be acting as an antagonist at the target receptor but as an agonist at another receptor expressed in the cell line that couples to a similar signaling pathway. |
| Compound-Specific Assay Interference | The compound may directly interfere with the assay detection method (e.g., autofluorescence in a fluorescence-based assay). Run a control with the compound in the absence of cells to check for interference. |
| Allosteric Modulation | The compound might be an allosteric modulator that enhances the activity of the endogenous agonist present in the assay medium (e.g., in serum). |
Data Presentation
Table 1: Receptor Binding Profile of Mesulergine and Other Dopamine Agonists (Ki in nM)
| Compound | D1 | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2C | α1-adrenergic | α2-adrenergic |
| Mesulergine | >1000 | ~95 | ND | >1000 | ~1.9 | ~0.6 | >1000 | >1000 |
| Bromocriptine | 1627 | 2.5 | 4.7 | 4.3 | 1.3 | 11 | 3.6 | 170 |
| Cabergoline | 631 | 0.61 | 1.27 | 1.3 | 2.5 | 1.2 | 55 | 100 |
| Lisuride | 56.7 | 0.95 | 1.08 | 1.6 | 1.0 | 2.0 | 10 | 18 |
| Pergolide | 447 | 0.3 | 0.86 | 2.5 | 1.6 | 6.3 | 25 | 100 |
| Pramipexole | >10,000 | 79,500 | 0.97 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Ropinirole | >10,000 | 98,700 | 25 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
ND: Not Determined. Data compiled from multiple sources and should be used for comparative purposes. Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (specific activity ~80-100 Ci/mmol).
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compound: this compound.
-
96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Dopamine D2 Receptor Functional cAMP Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at the human dopamine D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer: HBSS with 20 mM HEPES.
-
Forskolin.
-
Dopamine (as a reference agonist).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound or Dopamine to the wells.
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).
-
Mandatory Visualizations
Caption: D2-like dopamine receptor signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected in vitro experimental results.
References
Validation & Comparative
A Comparative Analysis of Disulergine and Other Dopamine Agonists for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Disulergine, an ergoline-derived dopamine agonist, and other commonly studied dopamine agonists. Tailored for researchers, scientists, and drug development professionals, this document furnishes a comprehensive overview of receptor binding affinities, functional potencies, and the underlying experimental methodologies. All quantitative data is presented in structured tables for direct comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction to this compound and Dopamine Agonists
This compound (also known as CH 29-717) is a dopamine agonist belonging to the ergoline class of compounds.[1] Like other dopamine agonists, it mimics the action of the endogenous neurotransmitter dopamine by binding to and activating dopamine receptors. These agonists are broadly categorized into two families: ergoline derivatives, which are derived from fungal alkaloids, and non-ergoline derivatives, which are synthetic compounds.[2] Dopamine agonists are critical tools in both neuroscience research and clinical practice, primarily for the management of Parkinson's disease, hyperprolactinemia (elevated prolactin levels), and restless legs syndrome.[2][3] Their therapeutic and experimental utility stems from their ability to modulate dopaminergic signaling pathways.
The dopamine receptor system is complex, comprising five main subtypes classified into two families: the D1-like family (D1 and D5 receptors), which typically couple to Gs/olf proteins to stimulate adenylyl cyclase, and the D2-like family (D2, D3, and D4 receptors), which couple to Gi/o proteins to inhibit adenylyl cyclase.[4] The varying affinities and efficacies of different agonists for these receptor subtypes underpin their distinct pharmacological profiles.
Comparative Receptor Binding Affinity
The binding affinity of a dopamine agonist for various receptor subtypes is a key determinant of its pharmacological profile, including its therapeutic effects and side-effect profile. Affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The following tables summarize the binding affinities (Ki in nM) of several key ergoline and non-ergoline dopamine agonists for dopamine, serotonin, and adrenergic receptors, compiled from various in vitro studies.
Table 1: Binding Affinity (Ki, nM) of Ergoline Dopamine Agonists
| Compound | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2B | α1 | α2 |
|---|---|---|---|---|---|---|---|---|---|
| Bromocriptine | 683 | 2.1 | 5.0 | 11 | 129 | 1.1 | 6.6 | 3.6 | 1.1 |
| Cabergoline | 933 | 0.61 | 1.27 | 4.6 | 1.9 | 1.6 | 1.2 | 59 | 100 |
| Lisuride | 56.7 | 0.95 | 1.08 | 17 | 1.9 | 1.4 | 15 | 1000 | 1.6 |
| Pergolide | 447 | 1.4 | 0.86 | 3.4 | 3.6 | 1.6 | 2.5 | 30 | 1.4 |
Note: Data compiled from multiple sources. Experimental conditions may vary.
Table 2: Binding Affinity (Ki, nM) of Non-Ergoline Dopamine Agonists
| Compound | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2B | α1 | α2 |
|---|---|---|---|---|---|---|---|---|---|
| Apomorphine | 44 | 34 | 26 | 35 | 270 | 110 | 1600 | 2200 | 36 |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | >10,000 | >10,000 | 21,000 | 180 |
| Ropinirole | >10,000 | 29 | 3.0 | 2200 | >10,000 | >10,000 | >10,000 | 13,000 | 280 |
| Rotigotine | 8.3 | 0.71 | 5.4 | - | 1.3 | 12 | 36 | 80 | 27 |
Note: Data compiled from multiple sources. Experimental conditions may vary. A '-' indicates data not available.
Comparative Functional Potency and Efficacy
Beyond binding to the receptor, the ability of an agonist to activate the receptor and elicit a biological response is critical. This is defined by its potency (EC50), the concentration required to produce 50% of the maximal response, and its efficacy (Emax), the maximum response the agonist can produce.
This compound has been shown to be a potent inhibitor of prolactin release, a functional effect mediated primarily through D2 receptor agonism in the pituitary gland. In vitro studies using pituitary cell cultures demonstrated that this compound (CH 29-717) inhibited prolactin release with an IC50 of 4 x 10-9 M (4 nM).
The following tables provide a comparative summary of the functional potencies (EC50 or pEC50) of various dopamine agonists, primarily at the D2 receptor, as this is the main target for the therapeutic effects of many of these compounds.
Table 3: Functional Potency (EC50/pEC50) of Dopamine Agonists at the D2 Receptor
| Compound | Assay Type | Potency (EC50 in nM) | Potency (pEC50) | Efficacy (Emax) |
|---|---|---|---|---|
| This compound | Prolactin Release Inhibition | 4.0 | - | - |
| Bromocriptine | cAMP Inhibition | 1.1 | - | Partial Agonist |
| Cabergoline | cAMP Inhibition | 0.2 | - | Full Agonist |
| Lisuride | Extracellular Acidification | - | - | Full Agonist |
| Pergolide | cAMP Inhibition | 0.5 | - | Full Agonist |
| Apomorphine | β-arrestin Recruitment | 16 | - | Partial Agonist |
| Pramipexole | Extracellular Acidification | - | 7.9 | Full Agonist |
| Ropinirole | Extracellular Acidification | 40 | 7.4 | Full Agonist |
| Dopamine | Extracellular Acidification | 170 | 6.8 | Full Agonist |
Note: Data compiled from multiple sources and different assay types, which can influence absolute values. pEC50 is the negative logarithm of the EC50 value. A '-' indicates data not available.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the canonical D2 receptor signaling pathway and the general workflows for the key experimental assays cited in this guide.
Caption: Canonical D2 dopamine receptor signaling pathway.
Caption: General workflows for binding and functional assays.
Detailed Experimental Protocols
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the affinity of a test compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity.
-
Materials:
-
Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest.
-
Radioligand (e.g., [³H]Spiperone for D2/D3 receptors) at a concentration near its dissociation constant (Kd).
-
Unlabeled test compounds (e.g., this compound, Bromocriptine) at a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a standard antagonist, e.g., 10 µM haloperidol).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubate cell membranes, radioligand, and varying concentrations of the test compound in a 96-well plate. Include wells for total binding (no competitor) and non-specific binding.
-
Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay (for D2-like Receptor Agonists)
This assay measures the ability of an agonist to activate Gi/o-coupled D2-like receptors and inhibit the production of cyclic AMP (cAMP), a key second messenger.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2, D3, or D4 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test agonist at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with the test agonist at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP levels (or signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy, represented by the maximal inhibition of the forskolin-stimulated signal).
-
Prolactin Release Inhibition Assay
This assay is a specific functional readout for D2 receptor agonism in pituitary lactotrophs.
-
Materials:
-
Primary cultures of anterior pituitary cells from rats.
-
Culture medium (e.g., DMEM with serum).
-
Test agonist at a range of concentrations.
-
Reagents for quantifying prolactin (e.g., Prolactin ELISA kit).
-
-
Procedure:
-
Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.
-
Culture the cells for a period to allow them to recover and adhere (e.g., 48-72 hours).
-
Wash the cells and replace the medium with a serum-free medium containing the test agonist at various concentrations.
-
Incubate for a defined period (e.g., 3-24 hours).
-
Collect the culture medium from each well.
-
Quantify the amount of prolactin released into the medium using a specific and sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the percentage of prolactin release (relative to untreated controls) against the log concentration of the agonist. Fit the data to determine the IC50 value, which represents the concentration of the agonist that causes 50% inhibition of prolactin release.
-
Conclusion
This guide provides a comparative framework for understanding the pharmacological properties of this compound in the context of other well-characterized ergoline and non-ergoline dopamine agonists. The tabulated data on binding affinities and functional potencies highlight the diverse profiles within this class of compounds. While this compound is a potent inhibitor of prolactin release, further studies are required to fully elucidate its complete receptor binding profile and functional activity at all dopamine receptor subtypes. The provided experimental protocols serve as a resource for researchers designing and interpreting studies in the field of dopamine receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the In Vivo Efficacy of Disulergine: A Comparative Analysis
A comprehensive review of available data on the in vivo efficacy of Disulergine, a dopamine agonist of the ergoline family, reveals a significant lack of publicly accessible information to conduct a thorough comparative analysis. This compound was investigated as a prolactin inhibitor but was ultimately never marketed. [1]
Limitations in Available Data
A systematic search of scientific databases and public records for in vivo studies on this compound did not yield any substantial quantitative data on its efficacy. To provide researchers, scientists, and drug development professionals with a valuable comparison guide, access to the following types of information would be essential:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Detailed information on the absorption, distribution, metabolism, and excretion of this compound in animal models, as well as its dose-response relationship.
-
Efficacy in Disease Models: In vivo studies in relevant animal models of hyperprolactinemia or other conditions where dopamine agonists are indicated. This would include quantitative outcome measures.
-
Comparative Studies: Head-to-head in vivo studies comparing the efficacy and safety of this compound with other established dopamine agonists.
-
Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used in any in vivo experiments, including animal models, dosing regimens, and analytical techniques.
Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the rigorous standards of scientific and professional documentation.
The Dopamine Agonist Signaling Pathway
While specific in vivo data for this compound is unavailable, the general mechanism of action for dopamine agonists involves the activation of dopamine receptors. The following diagram illustrates a simplified, generalized signaling pathway for dopamine D2 receptor agonists, the primary target for prolactin inhibition.
Caption: Generalized signaling pathway of a dopamine D2 receptor agonist.
Hypothetical Experimental Workflow
Should in vivo efficacy studies for this compound become available, a typical experimental workflow to evaluate its potential as a prolactin inhibitor might follow the steps outlined below.
Caption: A hypothetical workflow for an in vivo study of this compound.
References
Disulfiram's Anticancer Efficacy: A Comparative Cross-Validation Across Diverse Cell Lines
An Objective Guide for Researchers in Oncology and Drug Development
The repurposing of existing drugs for cancer therapy presents a promising avenue for accelerating the development of novel treatment strategies. Disulfiram (DSF), a drug traditionally used for the management of alcoholism, has garnered significant attention for its potent anticancer properties, particularly when administered in combination with copper (DSF/Cu). This guide provides a comprehensive comparison of Disulfiram's effects across various cancer cell lines, its synergistic relationship with conventional chemotherapeutics like cisplatin, and detailed protocols for validating its efficacy.
Comparative Efficacy of Disulfiram and its Copper Complex
The cytotoxic effects of Disulfiram are significantly enhanced in the presence of copper. The DSF/Cu complex has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cell Line | Cancer Type | Treatment | IC50 Value | Citation(s) |
| MCF-7 | Breast Cancer | DSF/Cu | 449 nM | [1] |
| DDC-Cu | 238.7 nM | [1] | ||
| MDA-MB-231 | Breast Cancer (Triple-Negative) | DSF/Cu | ~150 nM | [2] |
| MDA-MB-231PAC10 | Breast Cancer (Paclitaxel-Resistant) | DSF/Cu | ~150 nM | [2] |
| PANC-1 | Pancreatic Cancer | DSF | 13 µM | |
| HeLa | Cervical Cancer | DSF (with 0.01 µM CuCl2) | 0.01 µM | [3] |
| SiHa | Cervical Cancer | DSF (with 0.01 µM CuCl2) | 0.1 µM | |
| SW1353 | Chondrosarcoma | DSF/Cu | 0.14 µM (24h) | |
| CS-1 | Chondrosarcoma | DSF/Cu | 0.12 µM (24h) | |
| OECM-1 | Oral Epidermoid Carcinoma | DSF (with 0.5 µM CuCl2) | ~0.5 µM | |
| Glioblastoma Cell Lines | Glioblastoma | DSF (with 1 µM Cu) | 119.7 - 464.9 nM | |
| DDC-Cu (Diethyldithiocarbamate-copper) is an active metabolite of DSF/Cu. |
Synergistic Effects with Conventional Chemotherapy
Disulfiram has been shown to enhance the efficacy of standard chemotherapeutic agents, most notably cisplatin. This synergistic interaction allows for potentially lower doses of cisplatin, which could reduce its associated toxicity.
| Cell Line | Cancer Type | Treatment Comparison | Outcome | Citation(s) |
| HeLa & SiHa | Cervical Cancer | DSF/Cu vs. Cisplatin (10 µM) | DSF/Cu showed significantly stronger cytotoxicity at all time points (24, 48, 72h). | |
| DSF/Cu + Cisplatin vs. DSF/Cu | The combination showed significantly greater cytotoxicity at 24h. | |||
| NTERA-2 CisR | Embryonal Carcinoma (Cisplatin-Resistant) | Cisplatin + DSF vs. Cisplatin alone | Combination significantly inhibited cell proliferation. | |
| H1299 | Non-Small Cell Lung Cancer | DSF (5 µM) + Carboplatin (10 µM) | Combination led to 44.5% proliferation inhibition vs. 11.5% for Carboplatin alone. | |
| DSF (5 µM) + Oxaliplatin (10 µM) | Combination led to 73.2% proliferation inhibition vs. 60.5% for Oxaliplatin alone. | |||
| SCLC Cell Lines (H69, H196) | Small Cell Lung Cancer | DSF + Cisplatin | The combination showed a synergistic anti-tumor effect. |
Mechanisms of Action: A Multi-pronged Attack
The anticancer activity of the DSF/Cu complex is not attributed to a single mechanism but rather a cascade of events that collectively lead to cancer cell death. Key mechanisms include the induction of oxidative stress, inhibition of the proteasome, and the triggering of multiple cell death pathways.
Caption: Key Signaling Pathways Activated by Disulfiram/Copper (DSF/Cu).
Experimental Protocols
To ensure reproducibility and accurate cross-validation, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of Disulfiram.
This protocol is for determining the cytotoxic effects of Disulfiram on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Disulfiram (DSF) and Copper (II) Chloride (CuCl2) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DSF (with or without a fixed concentration of CuCl2, typically 1 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
This protocol is for quantifying apoptosis in cells treated with Disulfiram using flow cytometry.
Materials:
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
1X Annexin-binding buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with DSF/Cu for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them once with cold PBS.
-
-
Cell Staining:
-
Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the cross-validation of Disulfiram's effects in different cell lines.
Caption: Experimental Workflow for Disulfiram Cross-Validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Disulfiram targets cancer stem-like cells and reverses resistance and cross-resistance in acquired paclitaxel-resistant triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of disulfiram/copper on human cervical cancer cell lines and LGR5-positive cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Disulergine: A Guide to Control Experiments for Mechanistic Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing control experiments to elucidate the mechanism of action of Disulergine. Given that this compound is a metabolite of Mesulergine, and specific pharmacological data for this compound is limited, this guide will focus on the well-characterized properties of Mesulergine as a proxy. Mesulergine is recognized as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors and a partial agonist at dopamine D2-like receptors.
This guide details the necessary control experiments, alternative compounds, and detailed protocols for radioligand binding and functional assays to dissect the engagement of this compound with its putative primary targets.
Comparative Analysis of Receptor Binding Affinities
To ascertain the selectivity and potency of this compound, its binding affinity should be compared against a panel of known dopamine and serotonin receptor ligands. The following table summarizes the binding affinities (Ki, nM) of Mesulergine and key control compounds at various receptor subtypes.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Mesulergine | - | 8 | - | - | - | ~0.08 | ~0.08 |
| Bromocriptine (D2-like agonist) | 440 | 8 | 5 | 290 | - | - | - |
| Quinpirole (D2/D3 agonist) | - | - | - | - | - | - | - |
| SCH-23390 (D1 antagonist) | 0.2 | - | - | - | - | - | - |
| Haloperidol (D2 antagonist) | - | 0.89 | - | - | - | - | - |
| WAY-100635 (5-HT1A antagonist) | - | 940 | 370 | 16 | 0.39 | - | - |
| Ketanserin (5-HT2A antagonist) | - | ~500 | - | - | - | 2-3 | 28-130 |
Functional Activity Comparison
Beyond binding, it is crucial to characterize the functional activity of this compound as an agonist, antagonist, or inverse agonist. The following table outlines the expected functional potencies (EC50 for agonists, IC50 for antagonists) for control compounds in relevant downstream signaling assays.
| Compound | Assay | Receptor | Functional Activity | Potency (EC50/IC50, nM) |
| Mesulergine (proxy) | cAMP | D2-like | Partial Agonist | - |
| Mesulergine (proxy) | IP1/Calcium Flux | 5-HT2A/2C | Antagonist | - |
| Quinpirole | cAMP | D2 | Full Agonist | ~75 |
| Dopamine | cAMP | D2 | Full Agonist | ~49 |
| Haloperidol | cAMP | D2 | Antagonist | - |
| Serotonin | IP1/Calcium Flux | 5-HT2A | Full Agonist | ~47 |
| Ketanserin | IP1/Calcium Flux | 5-HT2A | Antagonist | ~5.7 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (Specific Activity: 60-90 Ci/mmol).
-
Test Compound: this compound.
-
Control Compounds: Haloperidol (antagonist), Quinpirole (agonist).
-
Non-specific Agent: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with GF/B filter plates.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.2 nM), and 150 µL membrane suspension (10-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 150 µL membrane suspension.
-
Competition Binding: 50 µL of this compound or control compound at various concentrations, 50 µL [³H]-Spiperone, and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/B filter plate using the cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
cAMP Accumulation Functional Assay for Dopamine D2 Receptor (Gi-coupled)
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at the human dopamine D2 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound.
-
Control Compounds: Quinpirole (full agonist), Haloperidol (antagonist).
-
Stimulating Agent: Forskolin.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
cAMP Assay Kit: HTRF, AlphaScreen, or similar technology.
-
Plate Reader: Compatible with the chosen assay technology.
Procedure:
-
Cell Plating: Seed cells into a 384-well white microplate and culture overnight.
-
Agonist Mode:
-
Prepare serial dilutions of this compound and Quinpirole in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Add the compounds to the cells and incubate for 30 minutes at room temperature.
-
Add forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.
-
Incubate for another 30 minutes.
-
-
Antagonist Mode:
-
Prepare serial dilutions of this compound and Haloperidol.
-
Add the antagonist compounds to the cells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of Quinpirole (EC80) mixed with forskolin to the wells.
-
Incubate for 30 minutes.
-
-
cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
-
β-Arrestin Recruitment Assay for Dopamine D2 Receptor
Objective: To assess the ability of this compound to promote the interaction between the D2 receptor and β-arrestin 2, a key step in receptor desensitization and an indicator of G-protein independent signaling.
Materials:
-
Cells: U2OS or HEK293 cells engineered to co-express the human D2 receptor fused to a luciferase/enzyme fragment and β-arrestin 2 fused to a complementary fragment (e.g., PathHunter β-arrestin assay).
-
Test Compound: this compound.
-
Control Compounds: Dopamine or Quinpirole (agonist).
-
Assay Medium: As recommended by the assay manufacturer.
-
Detection Reagents: Substrate for the complemented enzyme/luciferase.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and control agonists in assay medium. Add the compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
By employing these control experiments and detailed protocols, researchers can systematically investigate the mechanism of action of this compound, benchmark its performance against established compounds, and gain a comprehensive understanding of its pharmacological profile at dopamine and serotonin receptors.
Reproducibility of Disulergine's Effects on Motor Activity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the motor activity effects of the ergoline derivative disulergine and its alternatives, supported by experimental data and detailed protocols.
Introduction
This compound, an ergoline derivative, has been investigated for its dopaminergic properties. Understanding the reproducibility of its effects on motor activity is crucial for its potential therapeutic development. This guide provides a comparative analysis of the motor activity effects of compounds within the ergoline class and contrasts them with well-established non-ergot dopamine agonists. Due to a lack of specific published data on the reproducibility of this compound's motor effects, this guide will draw comparisons from studies on other relevant dopamine agonists to provide a comprehensive overview for researchers. This analysis will focus on preclinical rodent models, which are fundamental in assessing the motor effects of novel compounds.
Comparative Analysis of Dopamine Agonist Effects on Motor Activity
Dopamine agonists are broadly categorized into ergot and non-ergot derivatives. While both classes of drugs target dopamine receptors, their chemical structures and receptor binding profiles can lead to different effects on motor activity.
Ergoline Derivatives: This class of dopamine agonists, which includes drugs like bromocriptine and cabergoline, are known to interact with D2-like dopamine receptors and often exhibit a longer duration of action. Studies in reserpine-treated rodents, a model of parkinsonism, have shown that the ergoline derivative cabergoline can dose-dependently improve akinesia, as measured by locomotor activity.[1] Similarly, bromocriptine has been shown to induce dose-dependent locomotion in mice.[2]
Non-Ergot Derivatives: Non-ergot dopamine agonists, such as pramipexole and ropinirole, are generally more selective for the D2 and D3 dopamine receptor subtypes. Pramipexole has been shown to have biphasic effects on locomotor activity in rats, with lower doses causing a decrease in activity and higher doses leading to hyperlocomotion.[3][4] Ropinirole has also been demonstrated to increase motor activity in a dose-dependent manner in MPTP-treated marmosets, a primate model of Parkinson's disease.[5]
Quantitative Data on Motor Activity
The following tables summarize quantitative data from representative studies on the effects of a non-ergot dopamine agonist, pramipexole, on locomotor activity in rodents. This data is presented to provide a quantitative baseline for comparison.
Table 1: Effects of Pramipexole on Locomotor Activity in Rats
| Dose (mg/kg) | Time Point | Locomotor Activity (Crossovers) | Percent Change from Vehicle |
| 0.1 | First 30 min | Reduced | Significant Reduction |
| 0.3 | First 30 min | Reduced | Significant Reduction |
| 1.0 | First 30 min | Reduced | Significant Reduction |
| 0.3 | Last 40 min | Increased | Significant Increase |
| 1.0 | 60-70 min | Increased | Significant Increase |
Data extracted from a study in Sprague-Dawley rats.
Table 2: Effects of Pramipexole on Locomotor and Investigatory Behavior in Mice
| Dose (mg/kg) | Effect on Locomotor and Investigatory Behavior |
| 0.3 | Significant Decrease |
| 1.0 | Significant Decrease |
| 3.0 | Significant Decrease |
Data from a study in C57BL/6J mice.
Experimental Protocols
Detailed and consistent experimental protocols are essential for ensuring the reproducibility of findings. Below are representative methodologies for assessing motor activity in rodents following the administration of dopamine agonists.
Open-Field Test for Locomotor Activity
This is a common method to assess spontaneous motor activity and exploration in rodents.
Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.
-
The floor is often divided into a grid of equal squares.
-
An automated tracking system with infrared beams or a video camera connected to analysis software is used to record movement.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Habituation (optional): Animals may be placed in the open-field arena for a set period on days preceding the test day to habituate to the novel environment.
-
Drug Administration: The test compound (e.g., pramipexole) or vehicle is administered via the intended route (e.g., intraperitoneally, subcutaneously) at a specified time before the test.
-
Testing: The animal is placed in the center of the open-field arena, and its activity is recorded for a predetermined duration (e.g., 30-90 minutes).
-
Data Analysis: The tracking software analyzes various parameters, including:
-
Total distance traveled
-
Time spent mobile and immobile
-
Number of line crossings (if a grid is used)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
Dopamine agonists exert their effects by binding to and activating dopamine receptors. The two main families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), are coupled to different G-proteins and have opposing effects on the production of cyclic AMP (cAMP).
Caption: Dopamine D1 and D2 receptor signaling pathways.
General Experimental Workflow for Assessing Motor Activity
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound on motor activity.
Caption: A generalized experimental workflow for motor activity studies.
Conclusion
While direct evidence on the reproducibility of this compound's effects on motor activity is limited in the public domain, the broader literature on ergoline and non-ergot dopamine agonists provides a solid foundation for designing and interpreting new studies. The data from related compounds, such as pramipexole, demonstrate that dopamine agonists can produce consistent and dose-dependent effects on locomotor activity in rodents. For future research on this compound, it is imperative to conduct well-controlled, multi-dose studies and adhere to standardized and detailed experimental protocols, such as the open-field test outlined here, to ensure the generation of robust and reproducible data. Such studies will be critical in determining the therapeutic potential of this compound for motor-related disorders.
References
- 1. Effect of cabergoline, a long-acting dopamine D2 agonist, on reserpine-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of dopamine agonists on locomotion in intact and reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ropinirole on motor behavior in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the receptor binding profiles of ergoline derivatives
A Comparative Guide to the Receptor Binding Profiles of Ergoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding profiles of several key ergoline derivatives. The information is intended to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with various neurotransmitter receptors. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided for the cited binding assays. Furthermore, key signaling pathways and a representative experimental workflow are visualized using diagrams.
Introduction to Ergoline Derivatives
Ergoline derivatives are a class of compounds characterized by the ergoline tetracyclic ring system. Many of these molecules exhibit a broad spectrum of pharmacological activities, primarily through their interaction with dopamine, serotonin, and adrenergic receptors.[1] This diverse receptor binding profile has led to their investigation and clinical use for a range of conditions, including Parkinson's disease, hyperprolactinemia, and migraine.[1][2] Understanding the specific receptor affinities of different ergoline derivatives is crucial for predicting their therapeutic effects and potential side effects.
Comparative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki in nM) of several common ergoline derivatives for a range of dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Compound | D1 | D2 | D3 | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | α2A | α2B | α2C | H1 |
| Bromocriptine | 1627[3] | 2.5[3] | High Affinity | High Affinity | High Affinity | High Affinity | Partial Agonist | High Affinity | Antagonist | Antagonist | Antagonist | --- |
| Lisuride | 56.7 | 0.95, 2.0 | 1.08 | 0.5 | High Affinity | Low nM Affinity | Antagonist | Low nM Affinity | Antagonist | Antagonist | Antagonist | Low nM Affinity |
| Pergolide | 447 | 2.5 | 0.86 | --- | --- | --- | --- | --- | --- | --- | --- | --- |
| Cabergoline | Low Affinity | 0.61 | 1.27 | High Affinity | --- | High Affinity | High Affinity | High Affinity | Low Affinity | --- | --- | --- |
Key Signaling Pathways
The interaction of ergoline derivatives with their target receptors initiates intracellular signaling cascades that are responsible for their pharmacological effects. Below are diagrams illustrating the principal signaling pathways for the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
The Dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the function of various downstream proteins to produce an overall inhibitory effect on neuronal activity.
Caption: Serotonin 5-HT1A Receptor Signaling.
Similar to the D2 receptor, the Serotonin 5-HT1A receptor is coupled to the inhibitory Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. Additionally, the βγ-subunit of the activated G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, which contributes to a decrease in neuronal firing.
Caption: Serotonin 5-HT2A Receptor Signaling.
In contrast to the D2 and 5-HT1A receptors, the Serotonin 5-HT2A receptor is coupled to the Gq/11 protein. Upon activation, Gq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, along with Ca2+, activates Protein Kinase C (PKC). These events ultimately result in the phosphorylation of various downstream targets and an increase in neuronal excitability.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
General Radioligand Binding Assay Protocol (Competition Assay)
This protocol outlines the general steps for a competition radioligand binding assay, which is used to determine the affinity (Ki) of an unlabeled test compound (e.g., an ergoline derivative) for a specific receptor.
Caption: Workflow for a Competition Radioligand Binding Assay.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
2. Reagent Preparation:
-
A radiolabeled ligand (a compound known to bind to the target receptor with high affinity, tagged with a radioactive isotope such as ³H or ¹²⁵I) is diluted to a fixed concentration (typically at or below its Kd value).
-
The unlabeled test compound (the ergoline derivative) is serially diluted to create a range of concentrations.
3. Incubation:
-
The membrane preparation, radioligand, and varying concentrations of the test compound are incubated together in a multi-well plate.
-
The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.
4. Filtration:
-
The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester.
-
The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
The amount of radioligand binding is plotted against the concentration of the unlabeled test compound.
-
This generates a competition curve from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Conclusion
The ergoline derivatives exhibit complex and varied receptor binding profiles, which accounts for their diverse pharmacological effects. This guide provides a comparative overview of these profiles, supported by experimental data and methodologies. The provided signaling pathway diagrams offer a visual representation of the downstream consequences of receptor activation. It is our hope that this information will be a valuable resource for researchers in the field of pharmacology and drug development.
References
Efficacy of Disulergine in Combination with Other Neuroleptics: A Review of a Non-Marketed Compound and Related Pharmacological Principles
A comprehensive review of available data reveals a significant lack of clinical or preclinical studies evaluating the efficacy and safety of Disulergine in combination with any neuroleptic agent for the treatment of psychosis. this compound is identified as a dopamine agonist belonging to the ergoline family of compounds; however, it was never marketed for clinical use.[1] Consequently, there is no experimental data to support a comparison guide on its combined use with other antipsychotics.
This guide will, therefore, address the user's query by first clarifying the status of this compound and the absence of relevant research. It will then broaden the scope to discuss the pharmacological class to which this compound belongs—ergot-derived dopamine agonists—and the general principles and challenges of combining dopamine agonists with neuroleptics (dopamine antagonists) in the context of treating psychosis.
The Status of this compound
This compound is a derivative of the ergoline structure, a chemical backbone common to a variety of compounds with diverse pharmacological activities.[2] As a dopamine agonist, its primary mechanism of action would be to stimulate dopamine receptors.[1][3] This action is generally contrary to the therapeutic approach for psychosis, which typically involves the blockade of dopamine D2 receptors.[4] The lack of commercialization of this compound means that it has not undergone the rigorous clinical trials necessary to establish its efficacy and safety profile, either as a monotherapy or in combination with other drugs.
Ergot Derivatives in the Treatment of Schizophrenia
Research into other ergot derivatives with dopamine agonist activity for the treatment of schizophrenia has been conducted, but the results have not been promising. A study involving the ergot derivatives bromocriptine and CF 25-397, both dopamine agonists, found that neither compound improved symptoms in schizophrenic patients at the doses administered. This lack of efficacy underscores the complex role of the dopaminergic system in schizophrenia and the challenges of using dopamine agonists in this patient population. Furthermore, some ergot alkaloids have been associated with the potential to induce or exacerbate psychotic symptoms.
The Pharmacological Challenge of Combining Dopamine Agonists and Neuroleptics
The primary mechanism of action of most antipsychotic medications (neuroleptics) is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their antipsychotic effects. Conversely, dopamine agonists like this compound stimulate these same receptors. The simultaneous administration of a dopamine agonist and a dopamine antagonist would result in opposing actions at the receptor level, a scenario of pharmacological antagonism.
This direct opposition of mechanisms raises significant concerns:
-
Reduction of Neuroleptic Efficacy: A dopamine agonist would be expected to counteract the therapeutic effect of a neuroleptic, potentially leading to a worsening of psychotic symptoms.
-
Unpredictable Clinical Outcomes: The net effect of such a combination would be difficult to predict and could vary significantly between individuals.
-
Increased Risk of Adverse Effects: Combining drugs with opposing mechanisms on a critical neurotransmitter system could lead to unforeseen and potentially serious side effects.
While dopamine agonists are used to manage the extrapyramidal side effects of antipsychotics in some cases, this is a delicate balance and is not aimed at treating the primary symptoms of psychosis. The administration of dopamine agonists may antagonize the antipsychotic treatment and worsen psychotic symptoms.
The following diagram illustrates the conflicting actions of a dopamine agonist (like this compound) and a typical neuroleptic (dopamine antagonist) at a dopaminergic synapse.
General Principles of Antipsychotic Combination Therapy
While the combination of a dopamine agonist and a neuroleptic for psychosis is not supported by evidence, the combination of different antipsychotic medications is a common clinical practice, particularly in treatment-resistant schizophrenia. However, the evidence for the efficacy of this approach is often limited and based on low-quality studies. The rationale for combining antipsychotics includes targeting different receptor profiles to achieve a broader spectrum of efficacy or to manage side effects.
Conclusion for the Research and Drug Development Professional
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Disulergine
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive guide for the proper disposal of Disulergine, a dopamine agonist of the ergoline family. Given the absence of specific disposal information for this compound, and recognizing its potent biological activity, it is imperative to manage all this compound waste as hazardous chemical waste. These procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated materials, thereby protecting personnel and the environment.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of solid this compound and concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
II. Summary of Chemical Data
The following table summarizes key data for this compound for quick reference.
| Property | Data |
| CAS Number | 59032-40-5 |
| Molecular Formula | C₁₇H₂₄N₄O₂S |
| Molecular Weight | 348.47 g/mol |
| Synonyms | Sulergine, CH 29-717 |
III. Step-by-Step Disposal Protocols
All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Containment: Keep the solid this compound in its original, labeled container whenever possible. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled container suitable for solid hazardous waste.
-
Labeling: The container must be prominently labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of this compound Solutions
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-on cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents, including solvents and their approximate concentrations.
-
Storage: Keep the waste container tightly closed and store it in a designated hazardous waste area within secondary containment to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department once the container is full or reaches its designated storage time limit.
Protocol 3: Disposal of Contaminated Labware and PPE
-
Collection: Place all disposable items contaminated with this compound, such as pipette tips, gloves, weigh paper, and absorbent pads, into a dedicated hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Pickup: Arrange for disposal through your EHS department.
Protocol 4: Decontamination of Empty this compound Containers
-
Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.
-
First Rinse: Use a small amount of a suitable solvent (e.g., ethanol or acetone) to rinse the interior of the container thoroughly. Collect this rinsate as hazardous liquid waste.
-
Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label. The clean, empty container can then be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
IV. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Essential Safety and Operational Guidance for Handling Disulergine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Disulergine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard). | Prevents dermal absorption, which is a potential route of exposure for potent compounds. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes or aerosols of the compound. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. A solid front and back closure offer better protection than a standard lab coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound, especially if there is a risk of aerosolization. | Minimizes the risk of inhalation, a primary route of exposure for powdered substances. |
| Shoe Covers | Disposable, skid-resistant shoe covers. | Prevents the tracking of contaminants outside of the designated handling area. |
Handling Procedures
Adherence to strict handling protocols is crucial to minimize exposure and prevent contamination.
2.1. Designated Handling Area
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
The work area should be clearly demarcated as a "Potent Compound Handling Area."
2.2. Weighing and Reconstitution
-
Preparation : Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment unit.
-
Weighing : Use a dedicated, calibrated balance inside the fume hood. Handle the powder gently to avoid generating dust.
-
Reconstitution : Add solvent to the powder slowly and carefully to avoid splashing. Cap the vial securely before agitating.
2.3. General Laboratory Practices
-
Never work alone when handling potent compounds.
-
Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
All contaminated disposable materials should be treated as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
3.1. Spill Kit A spill kit specifically for potent compounds should be readily accessible and include:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or materials
-
Scoops and forceps for solid materials
-
Designated hazardous waste bags
-
Deactivating solution (if a known, validated one exists) or a suitable cleaning solvent (e.g., 70% ethanol).
3.2. Spill Response Protocol
-
Evacuate : Alert others in the area and evacuate if the spill is large or if there is a risk of significant aerosolization.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Don PPE : Put on the appropriate PPE from the spill kit.
-
Contain : Cover the spill with absorbent pads, working from the outside in.
-
Clean : Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste bag.
-
Decontaminate : Clean the spill area with a suitable solvent or deactivating agent, followed by a general-purpose cleaner.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
Solid Waste : All contaminated solid materials, including gloves, gowns, shoe covers, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
4.2. Waste Disposal Procedure
-
Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).
-
Storage : Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Collection : Follow your institution's established procedures for hazardous waste pickup and disposal by trained environmental health and safety personnel. Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[1]
Visualized Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
